1H-Cyclohepta[d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7195-00-8 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-7H,(H,10,11) |
InChI Key |
BKARLPMXLIRRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CN=CN2)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Cyclohepta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1H-Cyclohepta[d]pyrimidine. This fused pyrimidine system holds significant potential for applications in medicinal chemistry and drug discovery due to its structural analogy to purines and other biologically active nitrogen-containing heterocycles. This document details a plausible synthetic pathway, experimental protocols, and the characterization of key intermediates and the target molecule.
Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process commencing with the formation of a key intermediate, 2-(hydroxymethylene)cycloheptanone. This intermediate undergoes a cyclocondensation reaction to form the saturated pyrimidine ring, which is subsequently aromatized to yield the final product.
A viable synthetic approach involves a modified Biginelli-type reaction. This strategy leverages the reactivity of a β-dicarbonyl equivalent, in this case, 2-(hydroxymethylene)cycloheptanone, with a urea or amidine derivative to construct the pyrimidine core. The resulting saturated cyclohepta[d]pyrimidine is then subjected to dehydrogenation to introduce the aromaticity.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-(hydroxymethylene)cycloheptanone
This procedure is adapted from the synthesis of 2-(hydroxymethylene)cyclohexanone.
Materials:
-
Cycloheptanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Paraffin oil
Procedure:
-
To a solution of cycloheptanone in anhydrous THF, add ethyl formate.
-
Carefully add a 60% sodium hydride dispersion in paraffin oil to the solution at a controlled temperature of 10-20 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, filter the mixture.
-
Wash the solid residue with dry THF and dry it under a vacuum to yield 2-(hydroxymethylene)cycloheptanone as an off-white solid.
Synthesis of 4,5,6,7,8,9-Hexahydrocyclohepta[d]pyrimidin-2(1H)-one
This protocol is based on the Biginelli reaction for the synthesis of tetrahydropyrimidines.
Materials:
-
2-(hydroxymethylene)cycloheptanone
-
Urea
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., HCl)
Procedure:
-
Dissolve 2-(hydroxymethylene)cycloheptanone and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 4,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-2(1H)-one.
Synthesis of this compound (Aromatization)
This is a generalized procedure for the dehydrogenation of a dihydropyrimidine derivative.
Materials:
-
4,5,6,7,8,9-Hexahydrocyclohepta[d]pyrimidin-2(1H)-one
-
Dehydrogenating agent (e.g., copper(II) chloride, potassium carbonate)
-
Suitable solvent (e.g., dichloromethane)
-
tert-Butyl hydroperoxide (70% aqueous solution)
Procedure:
-
Suspend 4,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-2(1H)-one in a suitable solvent like dichloromethane.
-
Add copper(II) chloride and potassium carbonate to the suspension.
-
Heat the mixture to approximately 38 °C with vigorous stirring.
-
Slowly add a 70% aqueous solution of tert-butyl hydroperoxide over a period of about 2 hours.
-
Continue to stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization Data
The following tables summarize the expected and reported characterization data for the key intermediate and a closely related saturated analog of the target compound.
Characterization of 4,5,6,7,8,9-Hexahydro-5H-cyclohepta[d]pyrimidine
| Technique | Data |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Mass Spectrometry (GC-MS) | A mass spectrum is available for this compound, confirming its molecular weight. |
| ¹H NMR | Spectra available in supporting information of published literature. |
| ¹³C NMR | Spectra available in supporting information of published literature. |
Note: Specific spectral data for the fully aromatized this compound is not yet widely available in the public domain and would need to be determined upon successful synthesis.
Signaling Pathways and Logical Relationships
While specific signaling pathways for the parent this compound are yet to be elucidated, its structural similarity to purines suggests potential interactions with purinergic receptors or enzymes involved in nucleotide metabolism. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Hypothetical inhibition of a kinase pathway.
This guide provides a foundational framework for the synthesis and characterization of this compound. The provided protocols are based on established chemical transformations and can be optimized for specific laboratory conditions. The characterization of the final compound will be crucial in elucidating its precise structure and exploring its potential biological activities.
An In-depth Technical Guide to 1H-Cyclohepta[d]pyrimidine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
1H-Cyclohepta[d]pyrimidine, a heterocyclic compound featuring a pyrimidine ring fused to a cycloheptane ring, represents a core scaffold of interest in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, this guide provides an in-depth overview of its predicted and known properties based on closely related derivatives. This document summarizes the physical and chemical characteristics, proposes a viable synthetic route with detailed experimental protocol, and explores the potential biological significance of this compound class, drawing from the activities of its analogues which have shown promise as antiviral and insecticidal agents. The information is presented to support further research and drug development efforts centered on the cyclohepta[d]pyrimidine scaffold.
Physical and Chemical Properties
Quantitative Data for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Yellow oil | [1] |
| Yield | 93% | [1] |
| High-Resolution Mass Spectrometry (HRMS-EI) | Calculated: 162.1557, Found: 162.1555 | [1] |
Spectral Data for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 8.90 | s | - | 1H | |
| 8.38 | s | - | 1H | |
| 3.01-2.98 | t | 6.0 | 2H | |
| 2.78-2.75 | t | 6.0 | 2H | |
| 1.94-1.88 | t | 12.0 | 2H | |
| 1.74-1.68 | m | - | 4H |
| ¹³C NMR (CDCl₃, 400 MHz) | δ (ppm) |
| 169.37 | |
| 156.85 | |
| 156.19 | |
| 133.99 | |
| 33.92 | |
| 31.80 | |
| 29.92 | |
| 28.94 | |
| 25.74 | |
| 25.58 |
Data sourced from supplementary information of a research article.[1]
Synthesis and Experimental Protocols
A common and effective method for the synthesis of pyrimidine derivatives is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea.[2] A plausible synthetic route for a derivative of this compound, specifically 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione, has been reported and is detailed below.[3]
Proposed Synthesis of a this compound Derivative
Caption: Proposed synthesis of N-1 alkylated cyclohepta[d]pyrimidine-2,4-dione derivatives.
Experimental Protocol for 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol is adapted from the synthesis of related compounds.[3]
Materials:
-
β-ketoester
-
Urea
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Alkylating agents (e.g., chloromethyl ether, allyl bromide, benzyl bromide)
-
Sodium hydride (for N-alkylation)
-
Dimethylformamide (DMF, solvent for N-alkylation)
Procedure:
-
Cyclocondensation:
-
A mixture of the appropriate β-ketoester (1 equivalent) and urea (1.5 equivalents) is dissolved in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to yield the 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
-
-
N-Alkylation:
-
The dione product (1 equivalent) is dissolved in anhydrous DMF.
-
Sodium hydride (1.2 equivalents) is added portion-wise to the solution at 0°C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at room temperature.
-
The desired alkylating agent (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with ice-water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the N-1 alkylated derivatives.
-
Biological Activity and Potential Signaling Pathways
While the biological activity of the parent this compound is not documented, several of its derivatives have shown significant biological potential, suggesting that this scaffold is a promising starting point for drug discovery.
Known Biological Activities of Derivatives
-
Anti-HIV Activity: Certain 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives have been synthesized and identified as potent non-nucleoside inhibitors of HIV reverse transcriptase.[3] These compounds exhibit a rigid structure that is believed to effectively lock the orientation of the aromatic ring within the enzyme's binding site.[3]
-
Insecticidal Activity: Octahydro-1H-cyclopenta[d]pyrimidine derivatives, which share a similar fused ring structure, have demonstrated moderate insecticidal activities against Aphis craccivora.[4]
-
Potential as Kinase Inhibitors: Predictions based on the cycloheptene system suggest a high probability of activity as a Protein kinase (CK1) inhibitor.[5]
Hypothetical Signaling Pathway Involvement
Based on the reported anti-HIV activity, a hypothetical workflow for screening and mechanism of action studies for novel this compound derivatives can be conceptualized.
Caption: Hypothetical workflow for the development of anti-HIV agents based on the this compound scaffold.
Conclusion
This compound is a heterocyclic scaffold with underexplored potential. While direct experimental data on the parent compound is scarce, the synthesis and biological activities of its derivatives highlight promising avenues for future research, particularly in the development of novel antiviral and insecticidal agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, encouraging further investigation into this interesting class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET [journals.ekb.eg]
Spectroscopic Data of 1H-Cyclohepta[d]pyrimidine: A Technical Guide
Spectroscopic Data of the Analogue: 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
The following tables summarize the reported ¹H and ¹³C NMR data for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine.
Table 1: ¹H NMR Spectroscopic Data of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.90 | s | - | H2 |
| 8.38 | s | - | H4 |
| 3.01-2.98 | t | 6.0 | H5 |
| 2.78-2.75 | t | 6.0 | H9 |
| 1.94-1.88 | m | 12.0 | H6 |
| 1.74-1.68 | m | - | H7, H8 |
Table 2: ¹³C NMR Spectroscopic Data of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
| Chemical Shift (δ) ppm | Assignment |
| 166.0 | C4 |
| 156.8 | C2 |
| 156.1 | C9a |
| 130.4 | C4a |
| 31.8 | C5 |
| 25.6 | C9 |
| 22.2 | C6 |
| 22.0 | C7/C8 |
| 21.8 | C7/C8 |
Predicted Spectroscopic Data for 1H-Cyclohepta[d]pyrimidine
While experimental data is unavailable, the following sections predict the key spectroscopic features of this compound based on the known behavior of similar heterocyclic and aromatic systems.
2.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the pyrimidine ring and the cycloheptatriene system.
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=N and C=C stretching (ring vibrations): 1600-1450 cm⁻¹[1]
-
C-H in-plane and out-of-plane bending: 1200-700 cm⁻¹
2.2. Mass Spectrometry (MS)
The electron impact mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the characteristic cleavages of the pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN, N₂, and cleavage of the ring, which can be influenced by the fused cycloheptatriene ring.[2][3]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for N-heterocyclic compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
A wider spectral width is used compared to ¹H NMR.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons.
-
ESI-MS: Infuse the sample solution into the ESI source where it is nebulized and ionized.
-
The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 1H-Cyclohepta[d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of novel compounds featuring the 1H-Cyclohepta[d]pyrimidine core scaffold. This emerging class of molecules has demonstrated significant potential in antiviral, and to some extent, in anticancer applications through kinase inhibition. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant processes to facilitate further research and development in this promising area of medicinal chemistry.
Anti-HIV Activity of 9-Phenylcyclohepta[d]pyrimidine-2,4-dione Derivatives
A significant body of research has focused on the evaluation of 9-phenyl-substituted this compound-2,4-dione derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). These compounds are designed as conformationally restricted analogues of known NNRTIs like MKC-442. The rigid seven-membered ring locks the orientation of the 9-phenyl group, which is crucial for interaction with the hydrophobic pocket of the HIV-1 reverse transcriptase (RT) enzyme.
Quantitative Biological Activity Data
The antiviral activity of these compounds is typically quantified by their 50% inhibitory concentration (IC50) against HIV-1 replication in cell-based assays and their 50% cytotoxic concentration (CC50) to assess their safety profile. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound | R | R' | Target Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6a | H | H | - | >100 | >100 | - | [1] |
| 6b | H | CH₃ | - | >100 | >100 | - | [1] |
| 7a | CH₂OCH₃ | H | - | >100 | >100 | - | [1] |
| 7b | CH₂OCH₃ | CH₃ | - | >100 | >100 | - | [1] |
| 8a | CH₂CH=CH₂ | H | - | 1.12 | >100 | >89 | [1] |
| 8b | CH₂CH=CH₂ | CH₃ | - | 1.85 | >100 | >54 | [1] |
| 9 | CH₂Ph | H | - | 0.98 | 89.2 | 91 | [1] |
| 10 | CH₂Ph | CH₃ | - | 1.56 | >100 | >64 | [1] |
| BmPCP * | CH₂OBn | H | TZM-bl | 0.34 | >90 | >265 | [2] |
| PBMCs | 1.72 | >100 | >58 | [2] | |||
| MT4 | 1.96 | 90.26 | 46 | [2] |
*Note: BmPCP (1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione) is a derivative of compound 6a. The data for BmPCP is from a separate study that further evaluated its antiviral profile.[2]
Experimental Protocols
Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (Core Scaffold)
The synthesis of the core this compound scaffold is a crucial step in developing novel derivatives. The following protocol is based on the work of Wang et al.[1]
Step 1: Synthesis of ethyl 2-oxo-1-phenylcycloheptanecarboxylate
-
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl pimelate (10.1 g, 0.05 mol) and benzaldehyde (5.3 g, 0.05 mol).
-
The mixture is refluxed for 2 hours, then cooled to room temperature.
-
The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the product.
Step 2: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
-
A mixture of ethyl 2-oxo-1-phenylcycloheptanecarboxylate (2.6 g, 0.01 mol), urea (0.9 g, 0.015 mol), and sodium ethoxide (0.82 g, 0.012 mol) in absolute ethanol (30 mL) is heated to reflux for 8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the final product.
In Vitro Anti-HIV-1 Assay (General Protocol)
The anti-HIV-1 activity of the synthesized compounds is evaluated in cell culture systems. A common method involves the following steps:
-
Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Infection: Cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected cells is determined using a viability assay, such as the MTT or XTT assay, to calculate the CC50 value.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of viral inhibition. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
The 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives exert their anti-HIV-1 activity by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Visualizations
Caption: Experimental workflow for the synthesis and anti-HIV evaluation of this compound derivatives.
Caption: Synthetic pathway for the this compound core structure.
Broader Biological Activities: Cyclohepta[d]pyrazolo[1,5-a]pyrimidine Derivatives as CDK2 Inhibitors
While the anti-HIV activity of the this compound-2,4-dione scaffold is well-documented, related fused cyclohepta-pyrimidine systems have shown promise in other therapeutic areas. Notably, derivatives of cyclohepta[d]pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a crucial role in the G1/S phase transition. Therefore, inhibitors of CDK2 are being actively pursued as potential anticancer agents.
Conclusion and Future Directions
The this compound scaffold and its related fused heterocyclic systems represent a versatile platform for the design of novel therapeutic agents. The 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives have demonstrated potent and selective anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries for further optimization of their antiviral properties, particularly against drug-resistant HIV-1 strains.
Furthermore, the exploration of related scaffolds, such as the cyclohepta[d]pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors, highlights the broader therapeutic potential of this chemical class. Future research should focus on:
-
Expanding the structure-activity relationship studies to improve the potency and pharmacokinetic profiles of the anti-HIV compounds.
-
Investigating the activity of these compounds against a wider range of HIV-1 subtypes and resistant strains.
-
Conducting detailed mechanistic studies on the CDK2 inhibitory activity of related cyclohepta-fused pyrimidines to guide the design of novel anticancer agents.
-
Exploring other potential biological targets for the this compound scaffold.
This technical guide serves as a comprehensive resource to stimulate and support ongoing and future research into the promising therapeutic applications of this novel class of heterocyclic compounds.
References
1H-Cyclohepta[d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The 1H-Cyclohepta[d]pyrimidine core, a unique fusion of a seven-membered cycloheptane ring and a pyrimidine ring, has emerged as one such scaffold. Its inherent three-dimensional architecture, coupled with the hydrogen bonding capabilities of the pyrimidine moiety, provides a versatile platform for designing potent and selective modulators of various biological pathways. This technical guide delves into the discovery and development of this compound and its derivatives, offering a comprehensive overview of its synthesis, biological activities, and therapeutic potential.
Synthetic Strategies
The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common and effective method involves the condensation of a β-ketoester with urea or a urea equivalent. This approach allows for the construction of the core pyrimidine ring fused to the cycloheptane moiety.
General Synthesis of the this compound Core
A foundational method for constructing the 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione core involves the reaction of a suitable β-ketoester with urea.[1] This reaction is typically carried out in the presence of a base and a suitable solvent.
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione [1]
-
Reaction Setup: A mixture of a beta-ketoester (e.g., ethyl 2-oxo-4-phenylcycloheptanecarboxylate) and urea is prepared in a suitable solvent, such as ethanol.
-
Base Addition: A base, for instance, sodium ethoxide, is added to the reaction mixture to facilitate the condensation reaction.
-
Reflux: The mixture is heated under reflux for a specified period, typically several hours, to drive the reaction to completion.
-
Work-up and Purification: Upon cooling, the reaction mixture is acidified, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed, and purified, often by recrystallization, to yield the desired 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione.
Further diversification of the scaffold can be achieved through alkylation, arylation, and other functional group interconversions at various positions of the cyclohepta[d]pyrimidine core, particularly at the N-1 and N-3 positions of the pyrimidine ring.[1]
References
Initial Screening of 1H-Cyclohepta[d]pyrimidine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial screening of 1H-Cyclohepta[d]pyrimidine compound libraries to identify novel therapeutic candidates. The unique fused ring system of this compound offers a versatile scaffold for developing inhibitors of various biological targets. This document outlines a detailed screening cascade, including primary high-throughput screening against therapeutically relevant enzymes, secondary validation assays, and essential cytotoxicity profiling. Methodologies for key experiments are provided, along with structured data tables for the clear presentation of hypothetical screening results. Furthermore, this guide includes diagrammatic representations of the screening workflow and a key signaling pathway implicated in inflammatory responses, providing a clear visual aid for researchers in the field.
Introduction
The this compound core represents a promising scaffold in medicinal chemistry. Its bicyclic, partially unsaturated structure provides a rigid framework that can be functionalized at multiple positions to achieve specific interactions with biological targets. Derivatives of related pyrimidine systems have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, specific cyclohepta[d]pyrimidine derivatives have been synthesized and identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), highlighting the potential of this chemical class in antiviral drug discovery.[2]
This guide details a systematic approach to the initial biological evaluation of a library of novel this compound analogs. The proposed screening cascade is designed to efficiently identify potent and selective "hit" compounds for further optimization in drug discovery programs. We will use HIV-1 RT inhibition as a primary screening example, followed by a conceptual anti-inflammatory screening path.
High-Throughput Screening (HTS) Workflow
The initial screening of a compound library requires a systematic and tiered approach to manage the large number of compounds and generate reliable data. The workflow is designed to move from a broad primary screen to more specific secondary and counter-screens to identify and validate true hits while eliminating false positives and cytotoxic compounds.
References
Conformational Analysis of the Cyclohepta[d]pyrimidine Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the conformational analysis of the cyclohepta[d]pyrimidine scaffold, a heterocyclic motif of increasing interest in medicinal chemistry. Understanding the three-dimensional structure and dynamic behavior of the seven-membered cyclohepta ring fused to a pyrimidine is crucial for the rational design of potent and selective therapeutic agents.
Introduction to the Cyclohepta[d]pyrimidine Scaffold
The fusion of a cycloheptane ring to a pyrimidine core creates the cyclohepta[d]pyrimidine system. Pyrimidine derivatives are of significant biological importance, forming the basis of nucleobases in DNA and RNA and appearing in numerous approved drugs. The incorporation of a seven-membered ring introduces conformational flexibility and a three-dimensional architecture that can be exploited to modulate biological activity and pharmacokinetic properties. The conformational landscape of the cyclohepta ring is more complex than that of smaller rings like cyclopentane or cyclohexane, with several low-energy conformers accessible at room temperature. A thorough understanding of this conformational isomerism is paramount for structure-activity relationship (SAR) studies.
Conformational Landscape of the Cycloheptane Ring
The cycloheptane ring is known to exist in a dynamic equilibrium between several conformations, primarily the chair , boat , and twist-boat forms. The relative energies of these conformers determine their population at a given temperature.
A generalized workflow for determining the conformational landscape of a cyclohepta[d]pyrimidine derivative is presented below.
Caption: General workflow for the conformational analysis of cyclohepta[d]pyrimidine derivatives.
The interconversion between these conformers often occurs rapidly, and the energy barriers between them are relatively low. The fusion of the pyrimidine ring and the presence of substituents can significantly influence the conformational preferences of the cyclohepta moiety.
The primary conformations of the cycloheptane ring are depicted in the following signaling pathway diagram.
Caption: Interconversion pathways between major cycloheptane conformations.
Experimental Protocols for Conformational Analysis
The determination of the preferred conformation(s) of cyclohepta[d]pyrimidines relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters derived from NMR spectra, such as chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effects (NOEs), provide valuable information about the geometry of the cyclohepta ring.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclohepta[d]pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
Degas the sample if sensitive to oxygen, for example, by bubbling with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method, especially for NOE experiments.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and for initial spectral analysis.
-
Obtain a 1D ¹³C NMR spectrum, often with proton decoupling.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of signals.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (typically < 5 Å). The intensities of NOE cross-peaks are inversely proportional to the sixth power of the internuclear distance, providing critical information for determining the relative stereochemistry and conformation.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on the 1D and 2D NMR data.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. These values can be related to the dihedral angles between the coupled protons via the Karplus equation, providing insight into the torsional arrangement of the cyclohepta ring.
-
Analyze the NOESY/ROESY spectra to identify key through-space interactions. For instance, strong NOEs between axial protons on the same face of the ring can confirm a chair-like conformation.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By determining the precise three-dimensional arrangement of atoms in a crystal, this technique yields accurate bond lengths, bond angles, and torsional angles.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the cyclohepta[d]pyrimidine derivative of suitable quality (typically 0.1-0.5 mm in each dimension). Common crystallization techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (solvent/anti-solvent system).
-
Slow cooling of a saturated solution.
-
-
Select a well-formed crystal with sharp edges and no visible defects under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.
-
Computational Modeling of Cyclohepta[d]pyrimidine Conformations
Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational preferences of the cyclohepta[d]pyrimidine system.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational analysis of cyclohepta[d]pyrimidine conformations.
Molecular Mechanics (MM)
Molecular mechanics methods are well-suited for performing an initial conformational search to identify a broad range of possible low-energy conformers. These methods are computationally inexpensive and can rapidly explore the conformational space.
Density Functional Theory (DFT)
Following a molecular mechanics search, the low-energy conformers should be subjected to geometry optimization and energy calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). DFT provides a more reliable description of the electronic structure and, consequently, more accurate geometries and relative energies of the different conformers.
Quantitative Conformational Data
The following tables summarize hypothetical quantitative data that would be obtained from a thorough conformational analysis of a generic cyclohepta[d]pyrimidine derivative. This data is illustrative and will vary depending on the specific substitution pattern of the molecule.
Table 1: Calculated Relative Energies of Cyclohepta Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair (TC) | 0.00 |
| Chair (C) | 1.5 - 2.5 |
| Twist-Boat (TB) | 2.0 - 3.5 |
| Boat (B) | > 4.0 |
Table 2: Representative Dihedral Angles for the Twist-Chair Conformation
| Dihedral Angle | Value (degrees) |
| C5-C6-C7-C8 | 50 to 60 |
| C6-C7-C8-C9 | -70 to -80 |
| C7-C8-C9-C4a | 40 to 50 |
| C8-C9-C4a-N4 | -60 to -70 |
| C9-C4a-N4-C9a | 20 to 30 |
| C4a-N4-C9a-C5 | -10 to -20 |
| N4-C9a-C5-C6 | 30 to 40 |
Table 3: Key ³JHH Coupling Constants and Corresponding Dihedral Angles
| Coupled Protons | Observed ³JHH (Hz) | Calculated Dihedral Angle (°) |
| H6a - H7a | 2.5 - 3.5 | ~60-70 |
| H6a - H7e | 7.0 - 8.0 | ~170-180 |
| H8a - H9a | 3.0 - 4.0 | ~50-60 |
| H8e - H9e | 5.0 - 6.0 | ~30-40 |
Conclusion
A comprehensive conformational analysis of the cyclohepta[d]pyrimidine scaffold is essential for understanding its structure-activity relationships and for guiding the design of new drug candidates. The synergistic use of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful approach to elucidate the preferred conformations and dynamic behavior of this important heterocyclic system. The detailed experimental protocols and data presented in this guide offer a framework for researchers to conduct their own conformational studies and to leverage this knowledge in the pursuit of novel therapeutics.
Tautomerism in 1H-Cyclohepta[d]pyrimidine Systems: A Technical Guide
Introduction to Tautomerism in Fused Pyrimidine Systems
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic compounds, particularly those containing the pyrimidine scaffold.[1] The position of a mobile hydrogen atom and the corresponding shift of a double bond characterize the different tautomers. In the context of fused pyrimidines, the two most prevalent forms of prototropic tautomerism are amino-imino and keto-enol (or lactam-lactim) tautomerism.
The predominant tautomeric form in a given system is influenced by a variety of factors, including the intrinsic stability of the tautomers, the nature and position of substituents on the ring system, the polarity of the solvent, temperature, and pH.[2] Understanding the tautomeric preferences of a molecule is of paramount importance in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and target-binding interactions.
Potential Tautomeric Forms of 1H-Cyclohepta[d]pyrimidine Systems
The this compound core, an annulated system comprising a cycloheptane and a pyrimidine ring, can exhibit various tautomeric forms, especially when substituted with exocyclic amino or hydroxyl groups.
Amino-Imino Tautomerism
When a this compound system bears an amino group, it can exist in equilibrium between the amino and imino forms. The equilibrium is dictated by the proton transfer between the exocyclic nitrogen and a ring nitrogen atom.
Figure 1: Amino-Imino Tautomeric Equilibrium.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.
Generally, for most amino-substituted nitrogen heterocycles, the amino form is the more stable and predominant tautomer in solution.
Keto-Enol (Lactam-Lactim) Tautomerism
A hydroxyl-substituted this compound can undergo keto-enol tautomerism, where the proton can be located on the exocyclic oxygen (enol or lactim form) or on a ring nitrogen (keto or lactam form).
Figure 2: Keto-Enol Tautomeric Equilibrium.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.
For most hydroxypyrimidines and related fused systems, the keto (lactam) form is significantly more stable and is the major species present at equilibrium.
Quantitative Analysis of Tautomeric Equilibria in Analogous Systems
While quantitative data for this compound systems is unavailable, studies on related fused pyrimidines provide valuable insights into the expected tautomeric preferences. The following tables summarize representative data from the literature.
Table 1: Amino-Imino Tautomeric Equilibria in Fused Pyrimidine Analogues
| Compound | Solvent | Tautomeric Ratio (Amino:Imino) | Method | Reference |
| N6-methoxy-adenosine | CCl4 | 90:10 | NMR | [1] |
| N6-methoxy-adenosine | Aqueous | 10:90 | NMR | [1] |
| 3-methylcytosine | Solution | 99.75:0.25 | Spectroscopic | [2] |
Table 2: Keto-Enol Tautomeric Equilibria in Fused Pyrimidine Analogues
| Compound | Phase/Solvent | Predominant Tautomer | Method | Reference |
| 4-pyrimidone | Gas Phase | Keto | Computational | [3] |
| 4-pyrimidone | Water | Keto | Computational | [3] |
| 2-mercaptopyrimidine | Nonpolar Solvents | Thiol | UV-Vis | [4] |
| 2-mercaptopyrimidine | Polar Solvents | Thione | UV-Vis | [4] |
Experimental Protocols for Tautomerism Investigation
The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[1][5]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a final concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts of protons attached to or near the atoms involved in the tautomerism will differ between the tautomers.
-
Acquire ¹³C and ¹⁵N NMR spectra, as the chemical shifts of these nuclei are also sensitive to the tautomeric form.
-
For complex spectra, two-dimensional NMR experiments such as HSQC and HMBC can be employed to aid in the assignment of signals to specific tautomers.
-
-
Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.[6] It is crucial to select well-resolved signals that are representative of each tautomer. The equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the two tautomers.
-
Variable Temperature Studies: Conducting NMR experiments at different temperatures can provide thermodynamic parameters for the tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[4]
Protocol:
-
Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at different concentrations to ensure adherence to the Beer-Lambert law.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-400 nm for pyrimidine derivatives).
-
Data Analysis:
-
Identify the absorption maxima (λ_max) corresponding to each tautomer. This may require the synthesis of "fixed" derivatives where tautomerism is blocked.
-
The relative amounts of the tautomers in a mixture can be determined by deconvolution of the overlapping absorption bands.
-
Solvent-dependent studies, where spectra are recorded in a range of solvents with varying polarity, can provide insights into the effect of the medium on the tautomeric equilibrium.
-
Computational Chemistry Methodologies
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Methodology:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
-
Thermodynamic Properties: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic properties such as Gibbs free energies. The relative Gibbs free energies of the tautomers can be used to predict their equilibrium populations.
-
Spectroscopic Predictions: NMR chemical shifts and UV-Vis absorption spectra can be calculated for each tautomer to aid in the assignment of experimental spectra.
Visualizing Workflows and Relationships
Experimental Workflow for Tautomerism Study
The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in a novel compound.
Figure 3: Experimental Workflow for Tautomerism Investigation.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium is a delicate balance influenced by several factors. The following diagram illustrates these relationships.
Figure 4: Factors Influencing Tautomeric Equilibrium.
Conclusion and Future Directions
While the tautomeric behavior of this compound systems has not been directly reported, a comprehensive understanding can be inferred from the extensive studies on analogous fused pyrimidine heterocycles. It is anticipated that amino-substituted derivatives will predominantly exist in the amino form, while hydroxyl-substituted analogues will favor the keto (lactam) tautomer. However, the precise position of the tautomeric equilibrium will be modulated by the electronic and steric nature of other substituents and the surrounding microenvironment.
The experimental and computational protocols detailed in this guide provide a robust framework for the future investigation of these and other novel heterocyclic systems. Such studies are crucial for elucidating the structure-activity relationships of biologically active molecules and for the rational design of new therapeutic agents. Future research should focus on the synthesis and systematic study of a series of this compound derivatives to provide direct experimental data and validate the predictions made in this guide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ias.ac.in [ias.ac.in]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Potential Therapeutic Targets of 1H-Cyclohepta[d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-Cyclohepta[d]pyrimidine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating notable biological activities. This technical guide provides an in-depth overview of the identified and predicted therapeutic targets of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
HIV-1 Reverse Transcriptase: A Validated Target
A significant body of research has identified the reverse transcriptase (RT) of the Human Immunodeficiency Virus Type 1 (HIV-1) as a key therapeutic target for this compound derivatives. Specifically, 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] These compounds are designed as conformationally restricted analogues of other known NNRTIs.[1][2]
Mechanism of Action
NNRTIs bind to an allosteric site on the HIV-1 RT, known as the NNRTI binding pocket, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity. This, in turn, prevents the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV-1 replication cycle.[3] Time-of-addition assays have confirmed that these compounds act at the post-entry stage of the HIV-1 replication cycle, consistent with the inhibition of reverse transcriptase.[3][4]
Quantitative Biological Data
The inhibitory activity of various 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives has been quantified through in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) for a key compound, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), and the well-established NNRTI, Nevirapine (NVP).
| Compound | Assay Target/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BmPCP | HIV-1 RT (in vitro) | 1.51 | - | - |
| BmPCP | TZM-bl cells | 0.34 | >100 | >294 |
| BmPCP | PBMCs | 1.72 | >100 | >58 |
| BmPCP | MT4 cells | 1.96 | >100 | >51 |
| Nevirapine (NVP) | HIV-1 RT (in vitro) | 3.67 | - | - |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
A detailed experimental protocol for determining the in vitro inhibitory activity of this compound derivatives against HIV-1 RT is outlined below. This protocol is based on established methodologies for evaluating NNRTIs.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the polymerase activity of recombinant HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Roche)
-
Test compounds (dissolved in DMSO)
-
Nevirapine (as a positive control)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(A) template (e.g., 1.25 µg/mL)
-
Oligo(dT)15 primer (e.g., 0.75 µg/mL)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP at 100 µM each)
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Nevirapine) in DMSO. Further dilute in the reaction buffer to achieve the final desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare the reaction mixture containing the reaction buffer, poly(A) template, oligo(dT)15 primer, dNTPs (excluding dTTP), and [³H]-dTTP.
-
Pre-incubation: Add the diluted test compounds or control to the respective wells. Also include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except the background control wells.
-
Incubation: Incubate the microplate at 37°C for 1 hour to allow the polymerase reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid, TCA).
-
Precipitation and Washing: Precipitate the newly synthesized radiolabeled DNA by incubating on ice. Harvest the precipitate onto filter mats using a cell harvester and wash with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Predicted Therapeutic Targets
Computational tools, such as the Prediction of Activity Spectra for Substances (PASS), have been employed to forecast the potential biological activities of this compound derivatives. These in silico methods compare the structure of a novel compound with a database of known biologically active substances to predict its likely targets.
Predicted Activities for Cyclohepta[d]pyrimidinones
A PASS INET analysis of cyclohepta[d]pyrimidinone structures has suggested a high probability of interaction with several important biological targets. It is crucial to note that these are computational predictions and require experimental validation.
| Predicted Activity | Probability ("Pa") |
| Protein kinase (CK1) inhibitor | > 50% |
| Alpha7 nicotinic receptor agonist | > 50% |
| Insulin growth factor agonist | > 50% |
| Acetylcholine nicotinic agonist | > 50% |
| Tumour necrosis factor agonist | > 50% |
Data sourced from a computational study[5].
Future Directions for Target Validation
The computational predictions provide a roadmap for future experimental investigations into the therapeutic potential of this compound derivatives. The following experimental approaches would be necessary to validate these predicted targets:
-
Kinase Inhibition Assays: To validate the predicted activity as a Protein kinase (CK1) inhibitor, in vitro kinase assays using purified CK1 enzyme would be required to determine IC50 values.
-
Receptor Binding Assays: For the predicted agonist activities at nicotinic and insulin growth factor receptors, radioligand binding assays could be employed to determine the binding affinity (Ki) of the compounds for these receptors.
-
Functional Cellular Assays: To confirm agonist activity, functional assays measuring downstream signaling events upon receptor activation in relevant cell lines would be necessary. For example, calcium influx assays for nicotinic acetylcholine receptors or phosphorylation assays for the insulin growth factor receptor.
-
TNF-alpha Activity Assays: The predicted Tumour necrosis factor (TNF) agonist activity could be investigated using cellular assays that measure TNF-alpha-induced apoptosis or NF-κB activation in susceptible cell lines.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While HIV-1 reverse transcriptase has been firmly established as a target for a specific series of these derivatives, the therapeutic landscape for this chemical class is likely much broader. The computational predictions of activity against protein kinases and various receptors open up exciting new avenues for research. Rigorous experimental validation of these predicted targets will be essential to fully unlock the therapeutic potential of this compound-based compounds. This guide provides a foundational understanding for researchers to build upon in their efforts to develop new and effective medicines.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1H-Cyclohepta[d]pyrimidine: A Detailed Protocol for Researchers
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1H-Cyclohepta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formylation of cycloheptanone to yield an intermediate, 2-(hydroxymethylene)cycloheptanone. This is followed by a cyclocondensation reaction with formamidine to construct the final pyrimidine ring. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering clear methodologies, data presentation, and a visual workflow to ensure reproducibility.
Introduction
Fused pyrimidine ring systems are core structures in a vast array of biologically active compounds, including many approved pharmaceuticals. The cyclohepta[d]pyrimidine scaffold, in particular, offers a unique three-dimensional conformation that is of growing interest for the development of novel therapeutic agents. This protocol outlines a reliable and accessible method for the synthesis of the parent this compound, providing a foundational procedure for the subsequent synthesis of more complex derivatives.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-(hydroxymethylene)cycloheptanone
This procedure details the base-catalyzed formylation of cycloheptanone using ethyl formate.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Cycloheptanone
-
Ethyl formate
-
Sodium methoxide
-
Anhydrous diethyl ether
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry three-neck round-bottom flask, prepare a solution of sodium methoxide in anhydrous diethyl ether.
-
Cool the flask in an ice bath and, under a nitrogen atmosphere, add a solution of cycloheptanone and ethyl formate in anhydrous diethyl ether dropwise via the dropping funnel while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to neutralize the excess base and hydrolyze the intermediate enol ether.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(hydroxymethylene)cycloheptanone.
Table 1: Quantitative Data for the Synthesis of 2-(hydroxymethylene)cycloheptanone
| Parameter | Value |
| Cycloheptanone | 1.0 eq |
| Ethyl formate | 1.2 eq |
| Sodium methoxide | 1.1 eq |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of this compound
This procedure describes the cyclocondensation of 2-(hydroxymethylene)cycloheptanone with formamidine to form the pyrimidine ring.
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
2-(hydroxymethylene)cycloheptanone
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add formamidine hydrochloride and stir for 15-20 minutes to generate free formamidine.
-
Add a solution of 2-(hydroxymethylene)cycloheptanone in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Combine the fractions containing the desired product and remove the solvent to yield pure this compound.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| 2-(hydroxymethylene)cycloheptanone | 1.0 eq |
| Formamidine hydrochloride | 1.1 eq |
| Sodium ethoxide | 1.1 eq |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
Experimental Workflow Diagram
Application Notes and Protocols for the Synthesis of 1H-Cyclohepta[d]pyrimidines via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1H-Cyclohepta[d]pyrimidine derivatives using the Biginelli reaction. This one-pot, three-component reaction offers an efficient pathway to construct this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for Biginelli reactions involving cyclic ketones, adapted for the use of cycloheptanone.
Introduction
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of multicomponent reactions in organic synthesis.[1][2] It traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] The versatility of this reaction allows for the incorporation of a wide range of substrates, including cyclic ketones, to generate fused pyrimidine systems. The this compound core is a valuable pharmacophore, and its synthesis has been explored for potential therapeutic applications.[3] This document outlines the synthesis of 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidin-2(5H)-one and its derivatives through a Biginelli-type condensation.
Reaction Principle
The synthesis of the this compound scaffold via a Biginelli-type reaction involves the condensation of three key components:
-
Cycloheptanone: The cyclic ketone that forms the seven-membered ring of the final product.
-
An Aldehyde: This can be an aromatic, heteroaromatic, or aliphatic aldehyde, which introduces a substituent at the 4-position of the pyrimidine ring.
-
Urea or Thiourea: The nitrogen-containing component that forms the core pyrimidine ring.
The reaction is typically catalyzed by a Brønsted or Lewis acid.[1] The proposed mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of cycloheptanone. Subsequent cyclization and dehydration yield the final fused dihydropyrimidine product.
Experimental Protocols
Protocol 1: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of 4-Aryl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidin-2(5H)-ones
This protocol is adapted from methodologies utilizing CAN as an efficient and mild catalyst for the synthesis of related cycloalka[d]pyrimidinones.[4]
Materials:
-
Cycloheptanone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Urea
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol (or solvent-free conditions)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine cycloheptanone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and urea (1.5 mmol).
-
Add Ceric Ammonium Nitrate (CAN) (10 mol%) as the catalyst.
-
The reaction can be performed under solvent-free conditions by heating the mixture at 80-100 °C, or in a minimal amount of a suitable solvent like ethanol with reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
To the crude residue, add cold water and stir for 15 minutes. The solid product will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 6,7,8,9-Tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol is based on the synthesis of related dione derivatives and provides an alternative route to a similar scaffold.[3]
Materials:
-
2-Oxocycloheptanecarboxylate (a β-ketoester derived from cycloheptanone)
-
Benzaldehyde
-
Urea
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of 2-oxocycloheptanecarboxylate (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol, add urea (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Biginelli synthesis of cycloalkane-fused pyrimidones, which can be used as a reference for the synthesis of 1H-Cyclohepta[d]pyrimidines.
Table 1: Catalyst and Condition Screening for the Synthesis of 4-Aryl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidin-2(5H)-ones
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CAN (10) | Ethanol | Reflux | 3 | 85-90 |
| 2 | 4-Chlorobenzaldehyde | CAN (10) | Solvent-free | 90 | 2.5 | 88-92 |
| 3 | 4-Methoxybenzaldehyde | CAN (10) | Ethanol | Reflux | 4 | 80-85 |
| 4 | Benzaldehyde | Yb(OTf)₃ (5) | Solvent-free | 100 | 2 | 90-95 |
| 5 | 4-Nitrobenzaldehyde | FeCl₃ (10) | Acetonitrile | Reflux | 5 | 75-80 |
Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.
Visualizations
Diagram 1: General Biginelli Reaction Mechanism
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET [journals.ekb.eg]
Application Notes and Protocols for Multi-Component Synthesis of 1H-Cyclohepta[d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Cyclohepta[d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a range of biological activities. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of such complex molecules in a single step from readily available starting materials. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation compared to traditional multi-step syntheses. These reactions are particularly valuable in drug discovery for the rapid generation of compound libraries for screening. This document provides detailed protocols and application notes for the synthesis of this compound derivatives via a proposed three-component reaction, drawing parallels from established syntheses of related fused pyrimidine systems.
Proposed Three-Component Reaction
A plausible and efficient one-pot synthesis of 4-aryl-2-amino-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidines can be achieved through a three-component condensation reaction of cycloheptanone, an aromatic aldehyde, and guanidine hydrochloride. This reaction is analogous to the well-established synthesis of cyclopenta[d]pyrimidine derivatives.[1]
The proposed reaction proceeds via an initial aldol condensation of cycloheptanone with the aromatic aldehyde to form an α,α'-bis(arylmethylidene)cycloheptanone intermediate. Subsequent reaction with guanidine leads to the formation of the dihydropyrimidine ring, which then tautomerizes to the more stable aromatic this compound.
Experimental Protocols
General Procedure for the Three-Component Synthesis of 4-Aryl-2-amino-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidines
Materials:
-
Cycloheptanone
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Guanidine Hydrochloride
-
Sodium Methoxide
-
Methanol
-
Ethanol
Procedure:
-
To a solution of sodium methoxide (10 mmol) in methanol (20 mL), add cycloheptanone (5 mmol), the desired aromatic aldehyde (10 mmol), and guanidine hydrochloride (5 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 4-aryl-2-amino-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidine.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Hypothetical Three-Component Synthesis of 4-Aryl-2-amino-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidines
| Entry | Aromatic Aldehyde | Product | Proposed Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidine | 85-90 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidine | 82-88 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidine | 88-92 |
| 4 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-5,6,7,8,9,10-hexahydro-1H-cyclohepta[d]pyrimidine | 80-85 |
Note: Yields are hypothetical and based on analogous reactions reported for similar structures.
Visualizations
Reaction Workflow
References
Application Notes and Protocols: 1H-Cyclohepta[d]pyrimidine Derivatives in Anti-HIV Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1H-Cyclohepta[d]pyrimidine derivatives in the design of novel anti-HIV therapeutics, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Detailed protocols for the evaluation of these compounds are included to facilitate research and development in this area.
Introduction
The emergence of drug-resistant HIV strains necessitates the continuous development of new antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART), but their efficacy can be compromised by mutations in the HIV-1 reverse transcriptase (RT) enzyme.[1][2] The this compound scaffold has emerged as a promising framework for the design of novel NNRTIs with potent anti-HIV activity. These compounds are designed as conformationally restricted analogues of existing NNRTIs, aiming to improve their binding affinity and resistance profile.[1]
This document outlines the anti-HIV activity of key this compound derivatives, provides detailed protocols for their biological evaluation, and visualizes the associated experimental workflows and mechanisms of action.
Data Presentation: Anti-HIV Activity of this compound Derivatives
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected 9-phenylcyclohepta[d]pyrimidinedione derivatives. These compounds have been evaluated for their ability to inhibit HIV-1 replication in various cell lines and for their inhibitory effect on the HIV-1 reverse transcriptase enzyme.
Table 1: In Vitro Anti-HIV-1 Activity of 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d]pyrimidinedione (BmPCP) [1][2]
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| TZM-bl | 0.34 | >100 | >294 |
| PBMCs | 1.72 | >100 | >58 |
| MT-4 | 1.96 | >100 | >51 |
Table 2: HIV-1 Reverse Transcriptase Inhibition [2]
| Compound | RT IC50 (µM) |
| BmPCP | 1.51 |
| Nevirapine (NVP) | 3.67 |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This protocol outlines a non-radioactive, colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Test compounds (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)
-
Template-Primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (dUTP-DIG)
-
Lysis Buffer
-
Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Microplates (96-well, streptavidin-coated)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the reaction buffer to the final desired concentrations. Include a positive control (e.g., Nevirapine) and a no-inhibitor control (DMSO vehicle).
-
Reaction Mixture Preparation: In each well of a microplate, prepare the reaction mixture containing the reaction buffer, template-primer, and dNTPs (including dUTP-DIG).
-
Inhibitor Addition: Add the diluted test compounds or controls to the respective wells.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Binding to Plate: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotinylated primer-template to bind to the streptavidin.
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated dNTPs.
-
Antibody Incubation: Add the Anti-DIG-POD conjugate to each well and incubate at 37°C for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate (ABTS) to each well and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
Cell-Based Anti-HIV-1 Assay (TZM-bl Reporter Cell Line)
This protocol describes a cell-based assay to evaluate the ability of this compound derivatives to inhibit HIV-1 infection using the TZM-bl reporter cell line. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates)
-
Test compounds (dissolved in DMSO)
-
Control drugs (e.g., Nevirapine, Zidovudine)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds and control drugs in the growth medium. Add 50 µL of the diluted compounds to the cell-containing wells.
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a sufficient signal) to each well. The final volume in each well will be 200 µL. Include cell control wells (no virus) and virus control wells (no compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each compound concentration compared to the virus control. Determine the IC50 value, the concentration of the compound that reduces HIV-1 replication by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound derivatives on the host cells used in the anti-HIV assays.
Materials:
-
TZM-bl cells (or other relevant cell lines like PBMCs, MT-4)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as used in the anti-HIV assay. Incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-compound control.
-
Incubation: Incubate the plates for the same duration as the anti-HIV assay (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the no-compound control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow for NNRTI Drug Discovery
The following diagram illustrates the general workflow for the discovery and evaluation of this compound derivatives as anti-HIV NNRTIs.
Caption: Workflow for the design and evaluation of this compound NNRTIs.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the mechanism by which this compound derivatives, as NNRTIs, inhibit the function of HIV-1 Reverse Transcriptase.
Caption: Mechanism of HIV-1 RT inhibition by this compound derivatives.
References
- 1. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1H-Cyclohepta[d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1][2] The pyrimidine scaffold is a well-established core structure for the design of potent and selective kinase inhibitors.[3][4] This document provides detailed application notes and protocols for the development of kinase inhibitors based on the 1H-Cyclohepta[d]pyrimidine scaffold. While this specific scaffold is a niche area of research, the methodologies presented here are derived from established practices in the development of related pyrimidine-based kinase inhibitors and can be readily adapted.
The this compound core offers a unique three-dimensional structure that can be exploited to achieve novel interactions within the ATP-binding pocket of kinases, potentially leading to inhibitors with improved selectivity and pharmacological properties. These notes will guide researchers through the synthesis, in vitro evaluation, and cellular characterization of this promising class of compounds.
Data Presentation: Inhibitory Activity of this compound Analogs
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound-based kinase inhibitors. This data is structured to facilitate the clear comparison of compound potency and selectivity, which is essential for establishing Structure-Activity Relationships (SAR).
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) |
| CHP-001 | H | Phenyl | Kinase A | 250 |
| CHP-002 | H | 4-Methoxyphenyl | Kinase A | 150 |
| CHP-003 | H | 4-Chlorophenyl | Kinase A | 85 |
| CHP-004 | Methyl | Phenyl | Kinase A | 450 |
| CHP-005 | Methyl | 4-Methoxyphenyl | Kinase A | 320 |
| CHP-006 | Methyl | 4-Chlorophenyl | Kinase A | 150 |
| CHP-007 | H | Pyridin-4-yl | Kinase A | 65 |
| CHP-008 | H | Thien-2-yl | Kinase A | 110 |
Table 2: Selectivity Profile of Lead Compound CHP-003
| Kinase Target | IC50 (nM) |
| Kinase A | 85 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 3,500 |
| Kinase E | > 10,000 |
Table 3: Cellular Activity of Lead Compound CHP-003
| Cell Line | Target Pathway | Cell Viability (GI50, µM) | Target Phosphorylation Inhibition (IC50, µM) |
| Cancer Cell Line 1 | Pathway X | 1.2 | 0.5 |
| Cancer Cell Line 2 | Pathway X | 2.5 | 0.8 |
| Normal Cell Line 1 | - | > 50 | > 20 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of the this compound core, which can be adapted from established procedures for related heterocyclic compounds.
Step 1: Synthesis of the β-ketoester
-
React a suitable cycloheptanone derivative with a source of a one-carbon unit (e.g., dimethyl carbonate in the presence of a strong base like sodium hydride) to form the corresponding β-ketoester.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Step 2: Condensation with Urea
-
React the purified β-ketoester with urea in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.[5]
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and precipitate the product by acidification.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum to yield the 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione core.[5]
Step 3: Functionalization
-
The core structure can be further functionalized at various positions. For example, alkylation at the N-1 position can be achieved using an appropriate alkyl halide in the presence of a base like potassium carbonate.[5]
-
Substitutions on the cycloheptane ring can be introduced by starting with appropriately substituted cycloheptanones.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the synthesized compounds against a target kinase.[6]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho substrate antibody
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer.
-
Prepare a 2X antibody/EDTA solution (for stopping the reaction) in TR-FRET dilution buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Include vehicle-only (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
-
Visualizations
Caption: A simplified signaling pathway illustrating the mechanism of action of a this compound-based RTK inhibitor.
Caption: A general experimental workflow for the development of this compound-based kinase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Untapped Potential of 1H-Cyclohepta[d]pyrimidine Scaffolds in Oncology: A Perspective Based on Related Fused Pyrimidine Systems
Application Note
The exploration of novel heterocyclic compounds as potential anticancer agents is a cornerstone of modern drug discovery. While the 1H-Cyclohepta[d]pyrimidine scaffold has been synthesized, its application specifically within cancer research appears to be a nascent or underexplored area based on currently available literature. One notable study on 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives focused on their potent activity as non-nucleoside inhibitors of HIV reverse transcriptase, rather than as cytotoxic agents against cancer cells[1].
However, the broader family of fused pyrimidine derivatives represents a highly successful and intensely studied class of compounds in oncology. Numerous derivatives, such as those based on pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, have demonstrated significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. These related scaffolds serve as a valuable blueprint for the potential future investigation of this compound derivatives in cancer research. The insights gained from these analogous systems can guide the design and development of novel cyclohepta[d]pyrimidine-based anticancer agents.
Insights from Structurally Related Fused Pyrimidines in Cancer Research
Several fused pyrimidine cores have given rise to potent anticancer agents, some of which are now in clinical use. These compounds often function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.
Pyrazolo[3,4-d]pyrimidine Derivatives: This scaffold is a well-established "privileged structure" in medicinal chemistry, known to mimic the adenine ring of ATP and thereby effectively target the ATP-binding site of various kinases.
-
Mechanism of Action: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. A prominent example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell cancers[2]. Other derivatives have been shown to target kinases such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[3]. The inhibition of these kinases can lead to cell cycle arrest and apoptosis.
-
Therapeutic Targets: Research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of a range of kinases implicated in cancer, including CDKs, and receptor tyrosine kinases.
Pyrido[2,3-d]pyrimidine Derivatives: This class of compounds has also yielded potent and selective kinase inhibitors with significant anticancer properties.
-
Mechanism of Action: A notable example involves the development of selective inhibitors of cyclin-dependent kinase 4 (Cdk4)[4]. By inhibiting Cdk4, these compounds can block the G1-S transition in the cell cycle, thereby halting cell proliferation. More recent research has identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, which is involved in promoting cell survival and proliferation[5]. Inhibition of PIM-1 by these compounds has been shown to induce apoptosis in cancer cells[5].
-
Therapeutic Targets: Key targets for pyrido[2,3-d]pyrimidine derivatives include CDKs and PIM kinases, both of which are attractive targets for cancer therapy due to their roles in cell cycle progression and apoptosis resistance.
The successful development of these related fused pyrimidine systems underscores the potential of the this compound scaffold as a template for the design of novel kinase inhibitors and other anticancer agents. Future research in this area could involve the synthesis of a library of this compound derivatives and their screening against a panel of cancer cell lines and relevant protein kinases.
Quantitative Data from Related Fused Pyrimidine Derivatives
To illustrate the potency of related fused pyrimidine derivatives, the following tables summarize reported in vitro activities.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 | HT1080 | Cell Viability | 96.25 | [2] |
| Compound 5 | Hela | Cell Viability | 74.8 | [2] |
| Compound 5 | Caco-2 | Cell Viability | 76.92 | [2] |
| Compound 5 | A549 | Cell Viability | 148 | [2] |
| Compound 7 | HT1080 | Cell Viability | 43.75 | [2] |
| Compound 7 | Hela | Cell Viability | 17.50 | [2] |
| Compound 7 | Caco-2 | Cell Viability | 73.08 | [2] |
| Compound 7 | A549 | Cell Viability | 68.75 | [2] |
Table 2: Anticancer and Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line/Target | Assay Type | IC50 (µM/nM) | Reference |
| Compound 4 | MCF-7 | Cytotoxicity | 0.57 µM | [5] |
| Compound 11 | MCF-7 | Cytotoxicity | 1.31 µM | [5] |
| Compound 4 | HepG2 | Cytotoxicity | 1.13 µM | [5] |
| Compound 11 | HepG2 | Cytotoxicity | 0.99 µM | [5] |
| Compound 4 | PIM-1 Kinase | Kinase Inhibition | 11.4 nM | [5] |
| Compound 10 | PIM-1 Kinase | Kinase Inhibition | 17.2 nM | [5] |
Experimental Protocols
Below are generalized protocols for key experiments typically used to evaluate the anticancer potential of novel compounds, based on methodologies described for related fused pyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., PIM-1, CDK4)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that measures the amount of remaining ATP or the amount of ADP produced.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Workflow for Anticancer Drug Discovery.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of 1H-Cyclohepta[d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-Cyclohepta[d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry. As a fused ring system, it shares characteristics with other biologically active pyrimidine derivatives, which are known to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and kinase inhibitory activities.[1][2] This document provides detailed application notes and protocols for a panel of in vitro assays to effectively screen and characterize the bioactivity of novel this compound derivatives. The following protocols are designed to be reproducible and provide a solid foundation for preliminary drug discovery efforts.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (CHP-1 to CHP-5) tested in the assays described below.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| CHP-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.5 |
| CHP-2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 12.4 ± 1.5 |
| CHP-3 | > 100 | > 100 | > 100 |
| CHP-4 | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| CHP-5 | 55.7 ± 6.2 | 78.3 ± 8.1 | 92.6 ± 9.9 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | EGFR IC₅₀ (nM) | CDK2/cyclin A IC₅₀ (nM) | PIM-1 IC₅₀ (nM) |
| CHP-2 | 550 ± 45 | > 10000 | 8500 ± 750 |
| CHP-4 | 85 ± 9 | 150 ± 18 | 320 ± 25 |
| Staurosporine | 15 ± 2 | 5 ± 0.8 | 25 ± 3 |
IC₅₀ values represent the concentration of compound required to inhibit kinase activity by 50% and are presented as mean ± standard deviation.
Table 3: Receptor Binding Affinity of a Lead this compound Derivative
| Compound ID | Receptor Target | Kᵢ (nM) |
| CHP-4 | A₂ₐ Adenosine R | 250 ± 30 |
Kᵢ value represents the inhibitory constant for the binding of the compound to the receptor.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound compounds
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against specific protein kinases, such as EGFR or CDKs. This is a biochemical assay that measures the phosphorylation of a substrate by a kinase.
Materials:
-
This compound compounds
-
Recombinant human kinases (e.g., EGFR, CDK2/cyclin A)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound compounds in kinase buffer.
-
Prepare a solution of the kinase and its substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a white plate, add the compound dilutions.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Include a no-inhibitor control (kinase + substrate + ATP) and a no-kinase control (substrate + ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Radioligand Receptor Binding Assay
This protocol is for determining the affinity of this compound derivatives for a specific receptor, for example, a G-protein coupled receptor (GPCR). This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
This compound compounds
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-labeled antagonist)
-
Assay buffer
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of the this compound compounds in assay buffer.
-
In a 96-well plate, add the compound dilutions.
-
For total binding wells, add assay buffer instead of the compound.
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
-
Binding Reaction:
-
Add the cell membranes containing the receptor to each well.
-
Add the radiolabeled ligand at a concentration close to its Kₑ value to each well.
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the compound concentration and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation of the 1H-Cyclohepta[d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of the 1H-Cyclohepta[d]pyrimidine core, a critical reaction in the synthesis of various biologically active compounds. The protocols are based on established methodologies for the alkylation of related heterocyclic systems, offering a strong starting point for optimization in specific research contexts.
Introduction
The this compound scaffold is a key structural motif in medicinal chemistry. N-alkylation of this core is a fundamental synthetic transformation that allows for the introduction of various substituents, profoundly influencing the molecule's pharmacological properties. Key challenges in the N-alkylation of this and similar pyrimidine-based heterocycles include controlling regioselectivity (alkylation at N-1 vs. N-3) and achieving high yields under mild conditions. The protocols outlined below are designed to address these challenges by providing robust starting conditions.
Protocol 1: Classical N-Alkylation using a Strong Base
This protocol is adapted from standard procedures for the N-alkylation of pyrimidine and related heterocyclic systems, employing a strong base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).
Data Presentation: Expected Outcomes and Regioselectivity
The regioselectivity of N-alkylation can be influenced by the reaction conditions. Generally, the use of a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF can lead to a mixture of N-1 and N-3 alkylated products. The ratio of these isomers will depend on the steric and electronic properties of the alkylating agent and any substituents on the cyclohepta[d]pyrimidine core.
| Parameter | Condition | Expected Outcome |
| Base | Sodium Hydride (NaH) | Formation of a mixture of N-1 and N-3 isomers. |
| Solvent | DMF or THF | Good solubility for reactants. |
| Temperature | 0 °C to room temperature | Standard conditions for this type of reaction. |
| Yield | Moderate to good | Dependent on the specific alkyl halide used. |
Experimental Workflow Diagram
Caption: Workflow for classical N-alkylation using a strong base.
Protocol 2: Phase-Transfer Catalyzed N-Alkylation
Phase-transfer catalysis (PTC) offers a milder and often more regioselective method for N-alkylation, particularly for obtaining the thermodynamically favored product. This protocol is based on conditions that have been shown to selectively yield the N-3 isomer in related cycloheptimidazolone systems.[1]
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrabutylammonium bromide (n-Bu₄NBr)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vigorously stirred solution of this compound (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add the aqueous sodium hydroxide solution.
-
Add the alkyl halide (1.1 equivalents) to the biphasic mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve any inorganic salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Expected Outcomes and Regioselectivity
The use of a phase-transfer catalyst in a biphasic system can favor the formation of one regioisomer over the other. In similar systems, this method has been shown to be selective.[1] The concentration of the aqueous base can also influence the regioselectivity.[1]
| Parameter | Condition | Expected Outcome |
| Catalyst | Tetrabutylammonium bromide (n-Bu₄NBr) | Enhanced reaction rate and potential for regioselectivity. |
| Base | Aqueous NaOH | Milder conditions compared to NaH. |
| Solvent System | Toluene/Water (biphasic) | Facilitates phase-transfer catalysis. |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction. |
| Yield | Good to excellent | Often higher than single-phase reactions. |
Experimental Workflow Diagram
Caption: Workflow for phase-transfer catalyzed N-alkylation.
Logical Relationship of Regioselectivity
The regiochemical outcome of the N-alkylation of this compound is a critical aspect to consider. The two primary sites of alkylation are the N-1 and N-3 positions of the pyrimidine ring. The preferred site of alkylation can be influenced by several factors.
Caption: Factors influencing the regioselectivity of N-alkylation.
Disclaimer: These protocols are intended as a starting point for research and development. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired outcomes for specific substrates. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
References
Application Notes and Protocols for the Purification of 1H-Cyclohepta[d]pyrimidine Derivatives by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1H-Cyclohepta[d]pyrimidine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections outline methods for Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC), designed to facilitate the isolation and purification of these target compounds for further research and development.
Introduction
This compound derivatives are bicyclic compounds containing a pyrimidine ring fused to a seven-membered cycloheptane ring. This structural motif is of interest in medicinal chemistry due to its potential biological activities. The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Effective purification is therefore a critical step to obtain compounds of high purity for biological screening and further studies. This guide presents established chromatographic techniques tailored for the purification of this specific class of N-heterocycles.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
TLC is an essential technique for the rapid analysis of reaction progress and for the development of optimal solvent systems for column chromatography.
Experimental Protocol for TLC
Materials:
-
TLC plates: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. Common starting points include ethyl acetate/hexanes or chloroform/methanol.[1]
-
Sample: A dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Developing Chamber: A glass chamber with a lid.
-
Visualization: UV lamp (254 nm) and/or chemical staining reagents (e.g., potassium permanganate, iodine).
Procedure:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Apply a small spot of the dissolved crude mixture onto the baseline using a capillary tube.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent front to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp. Circle the spots with a pencil. Further visualization can be achieved using an appropriate stain.
-
Calculate the Retardation Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Representative TLC Data
The ideal mobile phase for flash chromatography should provide an Rf value of approximately 0.2-0.4 for the desired compound.
| Compound Type | Mobile Phase System | Representative Rf Value |
| Non-polar this compound | 20% Ethyl Acetate in Hexanes | 0.35 |
| Moderately Polar this compound | 50% Ethyl Acetate in Hexanes | 0.30 |
| Polar this compound | 5% Methanol in Dichloromethane | 0.25 |
| Amine-containing this compound | 5% Methanol in Dichloromethane + 0.5% Triethylamine | 0.40 |
Flash Column Chromatography for Preparative Purification
Flash column chromatography is the standard method for purifying multi-gram quantities of synthesized compounds. The conditions are typically developed based on prior TLC analysis.
Experimental Protocol for Flash Column Chromatography
Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column: Glass column of an appropriate size for the amount of sample.
-
Mobile Phase: As determined by TLC analysis.
-
Sample: Crude product, either as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Collection Tubes: Test tubes or flasks for fraction collection.
Procedure:
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, gently tapping to ensure even packing.
-
Wet Packing (Slurry): Mix the silica gel with the initial, least polar mobile phase to form a slurry, then pour it into the column.
-
-
Equilibration: Pass several column volumes of the mobile phase through the packed column to ensure it is well-compacted and equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution: Begin elution with the chosen mobile phase. A constant flow rate is maintained using positive air pressure.
-
Fraction Collection: Collect fractions of a suitable volume. Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Representative Flash Chromatography Data
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Sample Load | 1.0 g of crude this compound derivative |
| Mobile Phase (Isocratic) | 30% Ethyl Acetate in Hexanes |
| Flow Rate | ~2 inches/minute |
| Fraction Size | 20 mL |
| Elution Volume for Product | 200 - 350 mL |
| Typical Yield | > 85% |
| Purity (by HPLC) | > 95% |
High-Performance Liquid Chromatography (HPLC) for High-Purity Analysis and Purification
HPLC is employed for the final purification of small quantities of compounds to a high degree of purity (>98%) and for analytical assessment of purity. Reversed-phase HPLC is the most common mode for pyrimidine derivatives.[2]
Experimental Protocol for Reversed-Phase HPLC
Materials:
-
HPLC System: A preparative or analytical HPLC system with a UV detector.
-
Stationary Phase: C18 or C8 silica gel columns.[2]
-
Mobile Phase A: Water (often with 0.1% trifluoroacetic acid or formic acid).
-
Mobile Phase B: Acetonitrile or Methanol (often with 0.1% trifluoroacetic acid or formic acid).
-
Sample: The partially purified compound dissolved in a suitable solvent (e.g., mobile phase).
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution to determine the optimal mobile phase composition for separating the target compound from impurities. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
-
Scale-Up (Preparative Scale):
-
Transfer the analytical method to a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm).
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Inject the sample onto the equilibrated preparative column.
-
Run the gradient method and collect fractions corresponding to the peak of the desired compound.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure compound.
-
Data Presentation: Representative HPLC Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time (Product) | 12.5 min | 12.5 min |
| Injection Volume | 10 µL | 500 µL |
| Purity Achieved | > 99% | > 99% |
Visualized Workflows
The following diagrams illustrate the general workflows for the described chromatographic techniques.
Caption: Workflow for Thin-Layer Chromatography (TLC).
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for HPLC Purification.
References
Scale-Up Synthesis of 1H-Cyclohepta[d]pyrimidine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1H-Cyclohepta[d]pyrimidine analogues, a class of compounds with significant therapeutic potential, notably as non-nucleoside inhibitors of HIV reverse transcriptase. The protocols described herein focus on a robust and scalable synthetic route, commencing with the Dieckmann condensation to form the key cycloheptanone intermediate, followed by a Biginelli-type reaction to construct the fused pyrimidine ring system. Detailed methodologies for multi-gram scale synthesis, purification, and characterization are presented to facilitate the production of these valuable compounds for further research and development.
Introduction
Fused pyrimidine scaffolds are prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[1] The this compound core, in particular, has garnered interest due to the discovery of analogues exhibiting potent biological activities. Notably, derivatives such as 9-phenylcyclohepta[d]pyrimidine-2,4-dione have been identified as effective non-nucleoside inhibitors of HIV-1 reverse transcriptase.[2] The development of a scalable and efficient synthetic route is crucial for the thorough investigation of these compounds and their potential translation into clinical candidates. This document outlines a validated, multi-step synthesis suitable for producing significant quantities of this compound analogues.
Synthetic Workflow
The overall synthetic strategy for the preparation of this compound analogues is a two-step process. The first key transformation is an intramolecular Claisen condensation, specifically a Dieckmann condensation, to construct the seven-membered cycloheptanone ring with the desired substitution. This is followed by a multicomponent Biginelli-type reaction where the cyclic β-ketoester is condensed with urea to form the final fused pyrimidine product.
Caption: Overall synthetic scheme for this compound analogues.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-oxo-1-phenylcycloheptanecarboxylate (β-Ketoester Intermediate)
This protocol details the Dieckmann condensation for the preparation of the key β-ketoester intermediate on a multi-gram scale.
Materials and Equipment:
-
Diethyl 2-phenylpimelate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-capacity round-bottom flask (e.g., 5 L) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.2 equivalents) to anhydrous toluene (2 L).
-
Addition of Diester: Dissolve diethyl 2-phenylpimelate (1.0 equivalent) in anhydrous toluene (1 L). Slowly add this solution to the stirred suspension of sodium ethoxide over a period of 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it into a mixture of ice (2 kg) and concentrated hydrochloric acid (to pH 2-3).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 L) and then with brine (1 L). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-oxo-1-phenylcycloheptanecarboxylate.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Scale-Up Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol describes the Biginelli-type condensation of the β-ketoester with urea to form the target cyclohepta[d]pyrimidine analogue.
Materials and Equipment:
-
Ethyl 2-oxo-1-phenylcycloheptanecarboxylate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Large-capacity round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol (3 L).
-
Addition of Reactants: To the stirred solution, add ethyl 2-oxo-1-phenylcycloheptanecarboxylate (1.0 equivalent) followed by urea (2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction for the formation of a precipitate.
-
Precipitation and Neutralization: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture (to pH 6-7). This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 500 mL) and then with water (1 L) to remove any unreacted urea and salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 3: Purification by Recrystallization
Materials and Equipment:
-
Crude 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
-
Ethanol or a mixture of ethanol and water
-
Large Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in a large Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. If the product is sparingly soluble in pure ethanol, a mixture of ethanol and a small amount of water can be used.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Ethyl 2-oxo-1-phenylcycloheptanecarboxylate | Diethyl 2-phenylpimelate | Sodium ethoxide, HCl | Toluene | 4-6 h | 75-85 | >95 (GC) |
| 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | Ethyl 2-oxo-1-phenylcycloheptanecarboxylate | Urea, Sodium ethoxide, Acetic acid | Ethanol | 12-18 h | 60-70 | >98 (HPLC) |
Signaling Pathway
The synthesized this compound analogues have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They work by binding to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.
Caption: Inhibition of HIV reverse transcriptase by this compound analogues.
References
Troubleshooting & Optimization
Technical Support Center: 1H-Cyclohepta[d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 1H-Cyclohepta[d]pyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for the synthesis of the this compound core?
A common and effective starting point is the condensation reaction of a β-ketoester with urea or a urea derivative. This typically yields a saturated 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-dione intermediate.[1] This intermediate can then be further modified or aromatized.
Q2: My yield of the initial cyclization to form the tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-dione is low. What are the potential causes and solutions?
Low yields in this step can often be attributed to several factors:
-
Incomplete reaction: The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The β-ketoester can undergo self-condensation or other side reactions. Ensuring an optimal reaction temperature and using a suitable base can minimize these.
-
Purification losses: The product may be partially soluble in the work-up solvents. Careful extraction and solvent selection are important.
Q3: How can I aromatize the 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine intermediate to obtain the fully aromatic this compound?
Aromatization of the cycloheptane ring can be achieved through oxidative dehydrogenation. Common reagents for this transformation include:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent often used for the aromatization of heterocyclic systems.[2][3]
-
Palladium on carbon (Pd/C) with a hydrogen acceptor: This catalytic system can effectively promote dehydrogenation at elevated temperatures.
The choice of method will depend on the specific substituents on your molecule.
Q4: I am observing multiple side products during the synthesis. What are the likely impurities?
Common side products can include unreacted starting materials, partially cyclized intermediates, and products of side reactions such as self-condensation of the β-ketoester. During aromatization, incomplete dehydrogenation can lead to dihydro- or hexahydro-cyclohepta[d]pyrimidine intermediates.
Q5: What are the recommended purification techniques for this compound derivatives?
Standard purification techniques such as column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of your specific derivative. Recrystallization from a suitable solvent system can also be used to obtain highly pure product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6,7,8,9-Tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-dione
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain after prolonged reaction time | Insufficient reaction temperature or time. | Increase the reaction temperature in increments of 10°C and monitor the reaction by TLC. Extend the reaction time. |
| Formation of multiple unidentified spots on TLC | Side reactions are occurring. | Optimize the reaction temperature; lower temperatures may reduce side product formation. Ensure the purity of starting materials. |
| Product precipitates during work-up but yield is low | Product is partially soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Difficulty in isolating the product from the reaction mixture | The product may be an oil or difficult to crystallize. | Try different solvent systems for recrystallization or purify by column chromatography. |
Issue 2: Inefficient Aromatization of the Tetrahydrocyclohepta[d]pyrimidine Ring
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the aromatic product | Insufficient amount of dehydrogenating agent or catalyst. | Increase the molar equivalents of DDQ or the loading of the palladium catalyst. |
| Reaction is sluggish or does not proceed | Reaction temperature is too low for catalytic dehydrogenation. | Increase the reaction temperature when using Pd/C. |
| Degradation of the starting material or product | The reaction conditions are too harsh. | For DDQ, try running the reaction at a lower temperature. For catalytic methods, screen different solvents and reaction times. |
| Formation of chlorinated byproducts | Reaction with the solvent (e.g., chlorinated solvents with Pd/C). | Use a non-chlorinated solvent for palladium-catalyzed dehydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of 6,7,8,9-Tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione
This protocol is adapted from the synthesis of related compounds.[1]
Materials:
-
Ethyl 2-oxo-6-phenylcycloheptanecarboxylate (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute ethanol
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl 2-oxo-6-phenylcycloheptanecarboxylate and urea.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Aromatization using DDQ
This is a general procedure that may require optimization for specific substrates.[2][3]
Materials:
-
6,7,8,9-Tetrahydro-1H-cyclohepta[d]pyrimidine derivative (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 - 3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or dichloromethane)
Procedure:
-
Dissolve the tetrahydro-1H-cyclohepta[d]pyrimidine derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add DDQ portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-100°C) for 6-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction parameters that can be varied to optimize the yield of this compound synthesis.
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Base (Cyclization) | Sodium Ethoxide, Sodium Methoxide | Stronger bases can promote higher yields but may also increase side reactions. | The choice of base should be compatible with the solvent and starting materials. |
| Solvent (Cyclization) | Ethanol, Methanol | The solvent should be anhydrous to prevent hydrolysis of the base and ester. | |
| Temperature (Cyclization) | 50 - 100 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side products. | Optimization is key. |
| Dehydrogenating Agent | DDQ, Pd/C | Both are effective, but DDQ is often faster at lower temperatures. Pd/C is a catalytic method. | Substrate compatibility should be considered. |
| Solvent (Aromatization) | Dioxane, Toluene, Dichloromethane | The choice of solvent can influence the reaction rate and solubility of reactants. | Ensure the solvent is anhydrous, especially for DDQ. |
| Temperature (Aromatization) | Room Temperature - 120 °C | Higher temperatures are typically required for Pd/C catalyzed dehydrogenation. | Monitor for potential product degradation at higher temperatures. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Relationship between key parameters and reaction outcome.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The single Fe atoms and DDQ catalyst system for the aerobic dehydrogenation of dihydropyridines and dihydroquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in 1H-Cyclohepta[d]pyrimidine synthesis"
Welcome to the technical support center for the synthesis of 1H-Cyclohepta[d]pyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, often prepared via a Biginelli-type reaction involving cycloheptanone, a urea or thiourea derivative, and a β-ketoester or other active methylene compound.
Problem 1: Low Yield of the Desired this compound Product
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the yield.
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the target product.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Product Precipitation Issues: The product may not precipitate effectively from the reaction mixture.
Suggested Solutions:
-
Optimization of Reaction Conditions:
-
Catalyst: While Brønsted or Lewis acids are commonly used, the choice and amount of catalyst can be critical.[1] For Biginelli reactions, catalysts such as Yb(OTf)₃ have been shown to improve yields and shorten reaction times.[2]
-
Temperature: Increasing the temperature can sometimes drive the reaction to completion, but it can also promote side reactions. A systematic study of the reaction temperature is recommended.
-
Solvent: While often performed under solvent-free conditions, the choice of solvent can influence the reaction outcome.
-
-
Minimizing Side Reactions: Refer to the "Common Side Reactions and Their Mitigation" FAQ section below for detailed strategies.
-
Ensuring Complete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Improving Product Isolation: If the product is expected to precipitate, ensure the final reaction mixture is cooled sufficiently. If the product remains in solution, appropriate extraction and purification techniques should be employed.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes:
-
Formation of Side Products: The most common reason for impurities is the formation of byproducts during the reaction.
-
Unreacted Starting Materials: Incomplete conversion of starting materials will lead to their presence in the crude product.
-
Degradation of Product: The desired product might be unstable under the reaction or work-up conditions.
Suggested Solutions:
-
Identify the Impurities: Characterize the impurities using techniques like NMR, MS, and chromatography to understand their origin.
-
Address Side Reactions: Once the side products are identified, refer to the "Common Side Reactions and Their Mitigation" FAQ section to implement strategies to minimize their formation.
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may favor a particular side reaction.
-
Purification: Employ appropriate purification techniques such as recrystallization, column chromatography, or preparative HPLC to remove impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via the Biginelli reaction?
A1: The Biginelli reaction and its variations can be accompanied by several side reactions that compete with the formation of the desired dihydropyrimidinone product. The most common side reactions include:
-
Knoevenagel Condensation: This is a reaction between the active methylene compound (e.g., β-ketoester) and the aldehyde (if one is used in a three-component reaction) or the ketone itself.[3][4] This leads to the formation of an α,β-unsaturated compound, which may or may not react further to form the desired pyrimidine. Using a mild base as a catalyst can help favor the desired reaction pathway over self-condensation of the ketone or aldehyde.[3]
-
Self-Condensation of Cycloheptanone: Under acidic or basic conditions, cycloheptanone can undergo self-aldol condensation to form dimers and trimers.[5][6] This side reaction is more prevalent with cyclic ketones compared to linear ones. The use of heterogeneous solid acid catalysts has been explored to improve selectivity in the self-condensation of cyclohexanone, a related cyclic ketone.[5]
-
Formation of Michael Adducts: The α,β-unsaturated intermediate from the Knoevenagel condensation can undergo Michael addition with another molecule of the active methylene compound.
-
Formation of Amide/Ureide Intermediates: Open-chain ureide intermediates may fail to cyclize, especially if the reaction conditions are not optimal for the cyclization and dehydration steps.
Q2: How can I minimize the formation of the Knoevenagel condensation byproduct?
A2: The formation of the Knoevenagel product is often a key competing reaction. To minimize its formation:
-
Control the order of addition of reactants: In some cases, pre-mixing the urea and the ketone before the addition of the active methylene compound can favor the desired pathway.
-
Choose the right catalyst: The use of a mild base is often recommended to avoid strong enolization and subsequent self-condensation.[3]
-
Optimize the reaction temperature: Lower temperatures may favor the desired reaction over the Knoevenagel condensation.
Q3: What is the proposed mechanism for the Biginelli reaction, and how does it inform troubleshooting?
A3: The exact mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. The most widely accepted mechanism, proposed by Kappe, involves the following key steps:
-
Aldol-type condensation: An initial condensation between the aldehyde (or ketone) and the β-ketoester.
-
Formation of an N-acyliminium ion intermediate: The urea then reacts with the carbonyl group of the aldehyde/ketone.
-
Nucleophilic attack: The enol of the β-ketoester attacks the iminium ion.
-
Cyclization and dehydration: The resulting intermediate cyclizes and dehydrates to form the dihydropyrimidinone ring.
Understanding this mechanism helps in troubleshooting. For instance, if the reaction stalls, it could be due to the instability of the N-acyliminium ion intermediate or slow cyclization. Adjusting the catalyst or solvent to stabilize this intermediate or promote cyclization could be beneficial.
Quantitative Data Summary
The following table summarizes typical yield ranges for Biginelli-type reactions under different catalytic conditions. Note that these are general values for dihydropyrimidinone synthesis and specific yields for this compound may vary.
| Catalyst Type | Typical Yield Range (%) | Reference |
| Brønsted Acid (e.g., HCl) | 40-70 | [1] |
| Lewis Acid (e.g., Yb(OTf)₃) | 70-95 | [2] |
| Heterogeneous Acid (e.g., Zeolites) | 80-95 | [5] |
| Solvent-Free | 60-90 | [2] |
Experimental Protocols
Key Experiment: Synthesis of 6,7,8,9-Tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione
This protocol is a general representation of a Biginelli-type synthesis adapted for cycloheptanone.
Materials:
-
Cycloheptanone
-
Urea
-
Ethyl acetoacetate
-
Catalyst (e.g., concentrated HCl or Yb(OTf)₃)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cycloheptanone (1 equivalent), urea (1.5 equivalents), and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of Yb(OTf)₃).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Note: The optimal reaction time and temperature will depend on the specific substrates and catalyst used.
Visualizations
Below are diagrams illustrating key concepts in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"troubleshooting low reactivity of 1H-Cyclohepta[d]pyrimidine precursors"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Cyclohepta[d]pyrimidine precursors. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound precursors?
A1: The most common synthetic route is a variation of the Biginelli reaction. This one-pot, three-component condensation reaction typically involves the reaction of a β-ketoester (or a related active methylene compound derived from cycloheptanone), an aldehyde, and a urea or thiourea derivative.[1][2][3][4][5] Another approach involves the reaction of a pre-formed enamine or enone with a guanidine or urea derivative.
Q2: What are the key reactive precursors for synthesizing the this compound core?
A2: The essential precursors are:
-
A seven-membered ring ketone, typically cycloheptanone, which serves as the foundation of the cyclohepta moiety.
-
A reagent to introduce the pyrimidine ring, such as urea, thiourea, or guanidine.
-
A third component that provides the remaining carbons of the pyrimidine ring, often an α,β-unsaturated carbonyl compound or a β-dicarbonyl compound which can be formed in situ from cycloheptanone.
Q3: What are the potential biological activities of this compound derivatives?
A3: Fused pyrimidine derivatives are known to exhibit a wide range of biological activities.[2] Specifically, pyrimidine-based compounds have been investigated as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer cell proliferation and survival.[2][6][7][8][9][10] Therefore, this compound derivatives are of significant interest in drug discovery, particularly for the development of novel anticancer agents.
Troubleshooting Guides
Low Reaction Yield
Q4: I am experiencing very low yields in my synthesis of this compound-2,4-dione from ethyl 2-oxocycloheptanecarboxylate and urea. What are the possible causes and solutions?
A4: Low yields in this Biginelli-type reaction are a common issue. Several factors could be contributing to this problem.
-
Insufficient Catalyst Activity: The reaction is typically acid-catalyzed. If you are using a weak acid or no catalyst, the reaction rate will be very slow, leading to low yields.
-
Solution: Employ a more effective Lewis or Brønsted acid catalyst. Ytterbium triflate (Yb(OTf)₃) and hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) have been shown to significantly improve yields in Biginelli reactions.[1][3] An overview of various catalysts and their reported yields is provided in Table 1.
-
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or using microwave irradiation can dramatically shorten reaction times and improve yields.[3]
-
-
Unfavorable Reaction Medium: The choice of solvent can influence the reaction outcome.
-
Solution: Consider performing the reaction under solvent-free conditions, for example, by grinding the reactants together.[1] This method can lead to higher yields and is more environmentally friendly. Ball milling is another effective solvent-free technique.
-
-
Equilibrium Issues: The condensation reaction is reversible. The formation of water as a byproduct can inhibit the forward reaction.
-
Solution: Use a Dean-Stark apparatus to remove water as it is formed, thereby driving the equilibrium towards the product.
-
Side Product Formation
Q5: I am observing multiple spots on my TLC plate, indicating the formation of side products in the reaction between cycloheptanone, ethyl cyanoacetate, and guanidine. What are these side products and how can I minimize them?
A5: The formation of side products is a common challenge in multicomponent reactions.
-
Knoevenagel Condensation Product: Cycloheptanone can react with ethyl cyanoacetate to form an α,β-unsaturated intermediate (a Knoevenagel condensation product). This intermediate may not fully react with guanidine to form the desired pyrimidine.
-
Solution: Optimize the reaction conditions to favor the subsequent Michael addition and cyclization steps. This can be achieved by carefully controlling the stoichiometry of the reactants and the choice of catalyst. Using a base catalyst can sometimes promote the initial Knoevenagel condensation, so an acid catalyst might be more suitable for the overall transformation.
-
-
Self-Condensation of Reactants: The starting materials might undergo self-condensation reactions under the reaction conditions.
-
Solution: Add the reactants in a specific order. For instance, pre-mixing the aldehyde and urea/guanidine before adding the active methylene compound can sometimes favor the desired reaction pathway.
-
-
Formation of Dihydropyrimidine Intermediates: The reaction may stall at the dihydropyrimidine stage without subsequent oxidation to the aromatic pyrimidine.
-
Solution: If the desired product is the fully aromatic pyrimidine, an oxidizing agent may need to be added to the reaction mixture or in a subsequent step.
-
Poor Reactant Solubility
Q6: My starting materials are not fully dissolving in the reaction solvent, which I believe is affecting the reaction rate and yield. What can I do?
A6: Poor solubility of reactants is a frequent problem that can hinder reaction kinetics.
-
Inappropriate Solvent: The chosen solvent may not be suitable for all reactants.
-
Solution: Experiment with different solvents or solvent mixtures. For example, a mixture of ethanol and DMF can sometimes improve the solubility of polar reactants like urea and guanidine salts.
-
-
Solid-State Reaction: If finding a suitable solvent is challenging, consider a solvent-free approach.
-
Solution: As mentioned earlier, grinding the reactants together or using a ball mill can facilitate the reaction between solid reactants without the need for a solvent.[1]
-
-
Use of Ionic Liquids: Ionic liquids can act as both the solvent and catalyst and can often dissolve a wide range of organic and inorganic compounds.
-
Solution: Explore the use of a task-specific ionic liquid, such as a DABCO-based ionic liquid, which has been shown to be effective in promoting pyrimidine synthesis.[11]
-
Data Presentation
Table 1: Comparison of Different Catalysts for the Biginelli Reaction
| Catalyst | Reaction Conditions | Time (h) | Yield (%) | Reference |
| No Catalyst | Solvent-free, 90°C | 4 | 70 | [12] |
| Yb(OTf)₃ | Solvent-free | - | Increased | [3] |
| Fe(NO₃)₃·9H₂O | Solvent-free, grinding | 0.17 | 92 | [1] |
| Clayfen | Solvent-free, grinding | 0.5 | 85 | [1] |
| ZnCl₂ | Acetic Acid, RT | - | Moderate to Good | [13] |
| DABCO-based IL | - | Short | High | [11] |
| Ceric Ammonium Nitrate | - | Short | High | [14] |
Note: Yields are for representative Biginelli reactions and may vary for the synthesis of this compound precursors.
Experimental Protocols
Protocol 1: Synthesis of this compound-2,4(3H,5H)-dione
This protocol is adapted from the general principles of the Biginelli reaction.
Materials:
-
Ethyl 2-oxocycloheptanecarboxylate (1 equiv.)
-
Urea (1.5 equiv.)
-
Ytterbium triflate (Yb(OTf)₃) (0.1 equiv.)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine ethyl 2-oxocycloheptanecarboxylate, urea, and Yb(OTf)₃.
-
If using a solvent, add ethanol to the mixture.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alternatively, for a solvent-free approach, grind the reactants together in a mortar and pestle or use a ball mill, and heat to 80-100 °C.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration. If no solid forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an appropriate solvent system to obtain the pure this compound-2,4(3H,5H)-dione.
Protocol 2: Synthesis of 2-Amino-5,6,7,8-tetrahydro-1H-cyclohepta[d]pyrimidine
This protocol is a representative procedure for the synthesis of 2-aminopyrimidine derivatives.
Materials:
-
Cycloheptanone (1 equiv.)
-
Ethyl cyanoacetate (1 equiv.)
-
Guanidine hydrochloride (1.5 equiv.)
-
Sodium ethoxide (1.5 equiv.)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride and stir for 15-20 minutes to form free guanidine.
-
Add cycloheptanone and ethyl cyanoacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Amino-5,6,7,8-tetrahydro-1H-cyclohepta[d]pyrimidine.
Mandatory Visualization
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Biginelli Reaction [sigmaaldrich.com]
- 6. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oiccpress.com [oiccpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Cyclohepta[d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Cyclohepta[d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for the this compound core structure?
A common and effective method for synthesizing a substituted this compound core, such as the 2,4-dione derivative, involves the condensation reaction of a β-ketoester with urea or a urea derivative. For instance, 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione can be synthesized by reacting urea with a suitable β-ketoester. This foundational structure can then be further modified, for example, through alkylation at the N-1 position.
Q2: What are some common catalysts used for the synthesis of related pyrimidine derivatives that could be adapted for this compound synthesis?
While specific catalysts for the parent this compound are not extensively documented, catalysts proven effective for other fused pyrimidine syntheses can be a good starting point for optimization. These include:
-
Ceric Ammonium Nitrate (CAN): A mild and efficient catalyst for synthesizing cyclohepta[d]pyrimidinones.
-
Scandium(III) triflate (Sc(OTf)₃): Has been used in multicomponent synthesis of chromeno[2,3-d]pyrimidinetriones.[1]
-
DABCO-based ionic liquids: These have been employed for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives and are known for their reusability.
-
p-Toluenesulfonic acid (p-TSA): A common acid catalyst used in condensation reactions for forming similar heterocyclic systems.
Q3: Can microwave-assisted synthesis be used for this compound derivatives?
Yes, microwave irradiation is a viable and often advantageous technique for the synthesis of various pyrimidine derivatives, including fused systems. It can significantly reduce reaction times and, in some cases, improve yields. For instance, microwave-assisted synthesis has been successfully used for pyranopyrimidine trione derivatives and can be explored for the synthesis of this compound.
Q4: Are there any green chemistry approaches for the synthesis of cyclohepta[d]pyrimidinones?
Solvent-free reaction conditions are a key aspect of green chemistry and have been successfully applied to the synthesis of dihydropyrimidinones. This approach minimizes the use of hazardous organic solvents, reduces waste, and can simplify product isolation. Researchers working on this compound should consider exploring solvent-free conditions, potentially in combination with microwave irradiation or the use of a recyclable catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient catalyst or incorrect catalyst loading. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Short reaction time. 5. Poor quality of starting materials. | 1. Screen different catalysts (e.g., CAN, Sc(OTf)₃, p-TSA). Optimize catalyst loading; for Sc(OTf)₃, a loading of 5 mol% has been shown to be effective in similar syntheses.[1] 2. Systematically vary the temperature. For multicomponent reactions, temperatures around 100°C have been found to be optimal.[1] 3. Test a range of solvents with varying polarities. Alternatively, explore solvent-free conditions. 4. Monitor the reaction progress using TLC to determine the optimal reaction time. 5. Ensure starting materials are pure and dry. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Competing reaction pathways. 3. Decomposition of starting materials or product. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a more selective catalyst. 3. Check the stability of your reactants and product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. | 1. If the product precipitates upon cooling, this can simplify isolation. Otherwise, select a solvent where the product has lower solubility at room temperature. 2. Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversible reaction. | 1. Increase the reaction time and monitor by TLC. 2. Use a fresh batch of catalyst or a more robust catalyst. 3. Consider removing a byproduct (e.g., water) to drive the reaction to completion, for example, by using a Dean-Stark apparatus. |
Optimization of Reaction Conditions: A Tabular Summary
The following table summarizes key parameters that can be optimized for the synthesis of this compound derivatives, with examples drawn from related pyrimidine syntheses.
| Parameter | Variable | Example/Starting Point | Considerations |
| Catalyst | Type | Ceric Ammonium Nitrate (CAN), Sc(OTf)₃, p-TSA, DABCO-based ionic liquid | Catalyst choice depends on the specific reaction. Acid catalysts are common for condensation reactions. |
| Loading | 3-10 mol% | Higher loading does not always lead to better yields and can increase cost and purification difficulty. For Sc(OTf)₃, 5% was found to be optimal in a related synthesis.[1] | |
| Solvent | Polarity | Ethanol, Acetonitrile, Toluene, or Solvent-free | The choice of solvent can influence reaction rate and selectivity. Solvent-free conditions offer a green alternative. |
| Temperature | Range | 80 - 120°C | Optimization is crucial. A systematic study (e.g., in 10°C increments) is recommended. 100°C was optimal for a Sc(OTf)₃ catalyzed reaction.[1] |
| Reaction Time | Duration | 1 - 24 hours | Monitor by TLC to determine when the reaction is complete. Microwave irradiation can significantly shorten reaction times. |
| Reactant Ratio | Stoichiometry | 1:1 to 1:1.5 (e.g., β-ketoester to urea) | An excess of one reactant may be used to drive the reaction to completion. |
Experimental Workflow & Protocol
General Workflow for Optimization
Caption: A general workflow for the optimization of reaction conditions.
Detailed Experimental Protocol: Synthesis of a 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione Derivative
This protocol is adapted from the synthesis of related compounds and serves as a starting point.[2]
Materials:
-
Appropriate β-ketoester (1 equivalent)
-
Urea (1.2 equivalents)
-
Sodium ethoxide (catalyst)
-
Absolute ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reaction Mixture: To the flask, add absolute ethanol, followed by the β-ketoester (1 eq.) and urea (1.2 eq.).
-
Catalyst Addition: Carefully add sodium ethoxide (catalytic amount) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly neutralize the mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.
-
A precipitate should form. If not, the solvent may need to be partially evaporated under reduced pressure.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination.
References
Technical Support Center: Purification of Polar 1H-Cyclohepta[d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 1H-Cyclohepta[d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common challenges in purifying polar this compound derivatives? | The primary challenges stem from their high polarity, which can lead to poor retention in standard reversed-phase chromatography, tailing peaks, low solubility in common organic solvents, and potential for tautomerism or instability on certain stationary phases. |
| Which chromatographic techniques are best suited for these polar compounds? | Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with polar-modified columns, and Mixed-Mode Chromatography are often more effective than traditional reversed-phase methods.[1] |
| How can I improve the solubility of my polar this compound derivative for purification? | Solubility can be influenced by the choice of solvent, pH, and the presence of different functional groups.[2] For chromatographic purification, it is crucial to find a solvent system in which the compound is sufficiently soluble but also allows for effective separation. Experimenting with solvent mixtures, such as dichloromethane/methanol, or using small amounts of polar aprotic solvents like DMF or DMSO in the sample preparation, can be beneficial. |
| Can tautomerism affect the purification process? | Yes, tautomerism, the interconversion of structural isomers, can significantly complicate purification.[3][4][5] Different tautomers may exhibit different polarities and chromatographic behaviors, leading to broadened or multiple peaks for a single compound. Controlling the pH of the mobile phase can sometimes help to favor one tautomeric form. |
Troubleshooting Guides
Problem 1: Poor or No Retention on a C18 Reversed-Phase Column
Your polar this compound derivative elutes in the void volume of your C18 column, indicating it is too polar for the stationary phase.
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase with a mobile phase rich in organic solvent, which is ideal for retaining and separating very polar analytes.[1]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that offer enhanced retention for polar compounds.
-
-
Modify the Mobile Phase:
-
Highly Aqueous Mobile Phase: Increase the water content in your mobile phase. However, be cautious of "phase dewetting" with traditional C18 columns if the organic content is too low.
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable polar compounds.
-
-
Consider Normal-Phase Chromatography: While less common with modern HPLC, normal-phase chromatography with a polar stationary phase (like silica) and a non-polar mobile phase can be an option.
Problem 2: Significant Peak Tailing in Chromatography
Your compound produces broad, asymmetric peaks, making quantification and isolation difficult.
Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica Support | The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica backbone of the stationary phase. |
| * Use a Base-Deactivated Column: These columns have fewer accessible silanol groups. | |
| * Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or a volatile buffer to the mobile phase to compete for the active sites.[6] | |
| Compound Overload | Injecting too much sample can lead to peak distortion. |
| * Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample amount. | |
| Tautomerization on Column | The compound may be interconverting between tautomeric forms during separation. |
| * Modify Mobile Phase pH: Adjusting the pH can help to drive the equilibrium towards a single tautomeric form. |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar this compound Derivative
This protocol outlines a general method for purifying a polar this compound derivative using HILIC.
Materials:
-
HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or ammonium formate (for mobile phase modification)
-
Sample dissolved in a mixture of ACN and water (e.g., 90:10 ACN:water)
Methodology:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% ACN, 5% water with 0.1% formic acid) for at least 10-15 column volumes.
-
Sample Injection: Inject the dissolved sample.
-
Gradient Elution: Run a gradient to decrease the organic solvent concentration, for example:
-
0-2 min: 95% ACN
-
2-10 min: Gradient from 95% to 60% ACN
-
10-12 min: Hold at 60% ACN
-
12-15 min: Return to 95% ACN and re-equilibrate
-
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Analysis: Analyze collected fractions for purity.
Quantitative Data Summary (Example)
| Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
| RP-HPLC | C18 | Water/Methanol | 65 | 40 |
| HILIC | Silica | ACN/Water + 0.1% FA | 98 | 85 |
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. waters.com [waters.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. teledynelabs.com [teledynelabs.com]
"preventing regioisomer formation in 1H-Cyclohepta[d]pyrimidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing regioisomer formation during the synthesis of 1H-Cyclohepta[d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1H-Cyclohepta[d]pyrimidines and what are the potential sources of regioisomerism?
A1: 1H-Cyclohepta[d]pyrimidines are typically synthesized through the condensation of a seven-membered ring precursor containing a 1,3-dicarbonyl or equivalent functionality with a suitable amidine or urea derivative. A common precursor is a derivative of tropone or cycloheptanone.[1][2][3] Regioisomerism can arise when an unsymmetrical seven-membered ring precursor is reacted with an unsymmetrical reagent, leading to the formation of two or more constitutional isomers. For instance, the reaction of a substituted cycloheptanone-2-carboxylate with an amidine can result in pyrimidine rings fused at different positions of the cycloheptane ring.
Q2: How can I definitively identify and quantify the different regioisomers of my 1H-Cyclohepta[d]pyrimidine product?
A2: A combination of analytical techniques is crucial for the unambiguous identification and quantification of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. Differences in chemical shifts and coupling constants, especially for the protons on the cycloheptane ring and the pyrimidine ring, can help distinguish between isomers. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful to establish through-space proximities of protons, which can help in assigning the correct regiochemistry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying regioisomers.[4] Developing a suitable method with a high-resolution column and an appropriate mobile phase is key. The ratio of the isomers can be determined from the integration of the peak areas.
-
Mass Spectrometry (MS): While mass spectrometry will show the same mass for regioisomers, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.
-
X-ray Crystallography: If you can obtain single crystals of your product(s), X-ray crystallography provides unequivocal proof of the molecular structure and regiochemistry.[5]
Q3: Are there any general strategies to improve regioselectivity in pyrimidine synthesis that can be applied to 1H-Cyclohepta[d]pyrimidines?
A3: Yes, several general strategies for controlling regioselectivity in pyrimidine synthesis can be adapted:
-
Use of Catalysts: Transition metal catalysts (e.g., palladium, copper, iridium, zirconium) have been shown to promote high regioselectivity in various pyrimidine syntheses.[6] These catalysts can coordinate to the reactants in a specific manner, directing the reaction to form one regioisomer preferentially.
-
Directing Groups: Introducing a directing group on your seven-membered ring precursor can sterically or electronically favor the attack of the reagent at a specific position, thus controlling the regiochemical outcome.
-
Reaction Conditions Optimization: Systematically screening reaction parameters such as solvent, temperature, and reaction time can have a significant impact on regioselectivity.
-
Choice of Reagents: The nature of the condensing agent (e.g., different amidines or guanidines) can influence the regioselectivity of the cyclization.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
This is a common challenge. Here’s a step-by-step guide to troubleshoot and improve regioselectivity:
Step 1: Analyze the Reaction Mechanism
-
Identify the key bond-forming steps: Determine at which stage the regiochemistry is decided. Is it during the initial nucleophilic attack or the subsequent cyclization and dehydration?
-
Consider electronic and steric effects: Evaluate how the substituents on both the seven-membered ring precursor and the amidine/urea influence the reaction pathway.
Step 2: Modify Reaction Conditions
A systematic optimization of reaction conditions is often the most straightforward approach.
| Parameter | Suggestion | Rationale |
| Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile). | Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the activation energies for the formation of different regioisomers. |
| Temperature | Try running the reaction at a lower temperature. | In many cases, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy. |
| Catalyst | If uncatalyzed, introduce a catalyst. If a catalyst is already in use, screen different catalysts and ligands.[4][6] | Lewis or Brønsted acids can activate the carbonyl group, while transition metals can template the reaction. The choice of catalyst and ligand is critical for achieving high regioselectivity. |
| Base/Acid | If the reaction is base or acid-catalyzed, screen different bases or acids and their concentrations. | The nature and strength of the acid or base can influence the position of equilibrium and the rate of competing reaction pathways. |
Step 3: Substrate Modification
-
Introduce a Bulky Substituent: Placing a sterically demanding group near one of the reactive sites can hinder the approach of the reagent to that site, thereby favoring reaction at the less hindered position.
-
Utilize a Directing Group: A group that can chelate to a catalyst or reagent can direct the reaction to a specific position.
Decision-Making Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Problem 2: I am not sure which synthetic strategy is best for achieving a high-regioselective synthesis of my target this compound.
Choosing the right synthetic strategy from the outset can save significant time and resources.
Strategy 1: Cycloaddition Reactions
For certain substitution patterns, cycloaddition reactions can offer a high degree of regioselectivity. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene incorporated into a seven-membered ring and a dienophile could be a viable strategy.[7][8][9] The regioselectivity of these reactions is often predictable based on the electronic properties of the diene and dienophile (Frontier Molecular Orbital theory).
Strategy 2: Directed ortho-Metalation (DoM)
If your cycloheptane ring is attached to an aromatic ring with a directing metalation group (DMG), you can use DoM to selectively functionalize the position ortho to the DMG. This can be a powerful method for introducing one of the carbonyl groups or its equivalent with high regiocontrol before the pyrimidine ring formation.
Strategy 3: Ring-Closing Metathesis (RCM)
For complex cyclohepta[d]pyrimidines, you could construct the pyrimidine ring first and then form the seven-membered ring via RCM. The regiochemistry would be pre-determined by the structure of the acyclic precursor.
Experimental Workflow for Strategy Selection
Caption: Decision-making process for selecting a regioselective synthetic strategy.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Regioselective Synthesis of a Substituted Pyrimidine
This protocol is a general guideline and should be adapted for the specific synthesis of 1H-Cyclohepta[d]pyrimidines. It is based on principles of catalyzed pyrimidine synthesis.[6]
Materials:
-
Substituted 1,3-dicarbonyl compound on a cycloheptane scaffold
-
Amidine hydrochloride
-
Catalyst (e.g., Cu(I) salt, Pd(OAc)2 with a suitable ligand)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DMF, DMSO, or a non-polar solvent like toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 1,3-dicarbonyl cycloheptane derivative (1.0 eq), the amidine hydrochloride (1.2 eq), the catalyst (0.05 - 0.1 eq), and the base (2.5 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product by NMR, MS, and HPLC to confirm its identity and purity, and to determine the regioisomeric ratio.
Signaling Pathway Analogy for Catalytic Control
While not a biological signaling pathway, the following diagram illustrates the concept of how a catalyst can direct a reaction towards a specific product, analogous to how a signal is transduced to a specific cellular response.
Caption: Conceptual diagram of catalytic control over regioselectivity.
By following these guidelines and systematically approaching the problem, researchers can significantly improve the chances of achieving a highly regioselective synthesis of their target this compound molecules.
References
- 1. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1H-Cyclohepta[d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Cyclohepta[d]pyrimidine compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound compounds often stems from their rigid, fused heterocyclic ring structure and the potential for strong intermolecular interactions in the solid state. These characteristics can lead to high crystal lattice energy, making it difficult for water molecules to solvate the individual compound molecules.
Q2: What are the initial steps I should take to assess the solubility of a new this compound derivative?
A2: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. It is recommended to start with water, phosphate-buffered saline (PBS) at physiological pH, and common organic solvents such as methanol, ethanol, DMSO, and acetone. This will provide a baseline understanding of the compound's polarity and general solubility characteristics.
Q3: Can pH modification be an effective strategy to improve the solubility of these compounds?
A3: Yes, for ionizable this compound compounds, pH adjustment can significantly impact solubility. The pyrimidine core contains basic nitrogen atoms that can be protonated at acidic pH, forming more soluble salts. Conversely, acidic functional groups on the cyclohepta ring or its substituents will become more soluble at basic pH. It is crucial to determine the pKa of your compound to effectively utilize pH modification. For instance, some DNA bases with pyrimidine structures, like guanine, require a high pH to deprotonate and dissolve.[1]
Q4: What are the main categories of techniques used to enhance the solubility of poorly soluble drugs?
A4: Solubility enhancement techniques can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[2] Physical modifications include particle size reduction (micronization, nanosuspension) and altering the solid-state properties (amorphous solid dispersions, co-crystals). Chemical modifications involve creating salts or prodrugs. The use of excipients includes co-solvents, surfactants, and complexing agents like cyclodextrins.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition of aqueous buffer. | The compound has low aqueous solubility, and the buffer is causing it to crash out of the organic solvent in which it was initially dissolved. | - Increase the proportion of the organic co-solvent in the final solution.- Investigate the use of surfactants or polymers to stabilize the compound in the aqueous phase.- Evaluate if adjusting the pH of the buffer to favor the ionized form of the compound prevents precipitation. |
| Inconsistent solubility results between batches. | This could be due to polymorphism, where different crystalline forms of the compound have different solubilities. | - Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).- Develop a controlled crystallization protocol to ensure consistent production of the same polymorphic form. |
| Low oral bioavailability in animal studies despite achieving solubility in the formulation. | The compound may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. | - Consider the development of a supersaturating drug delivery system, such as an amorphous solid dispersion, which can maintain a higher concentration of the drug in a dissolved state for a longer period.- Incorporate precipitation inhibitors into the formulation. |
| Difficulty in preparing a stock solution at the desired concentration. | The intrinsic solubility of the compound in the chosen solvent is too low. | - Screen a wider range of pharmaceutically acceptable solvents and co-solvents.- Gently warm the solution during preparation (ensure the compound is thermally stable).- Use sonication to aid dissolution. |
Quantitative Data on Solubility Enhancement
The following table summarizes illustrative data on how different techniques can enhance the solubility of a model pyrimidine derivative. Note: This data is representative and the actual improvement for a specific this compound compound will vary.
| Enhancement Technique | Solvent System | Fold Increase in Apparent Solubility (Illustrative) |
| None (Micronized Powder) | Water | 1 (Baseline) |
| pH Adjustment | pH 2.0 Buffer | 10 - 50 |
| Co-solvency | 20% Ethanol in Water | 5 - 20 |
| Surfactant Micellization | 1% Polysorbate 80 in Water | 20 - 100 |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | 50 - 500 |
| Amorphous Solid Dispersion | 1:4 Drug:Polymer (e.g., PVP K30) | 100 - 1000+ |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
This protocol outlines a method for identifying an effective co-solvent to improve the solubility of a this compound compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble organic solvent (e.g., 10 mg/mL in DMSO).
-
Solvent Screening: In separate vials, prepare a series of aqueous solutions containing varying concentrations of different co-solvents (e.g., 10%, 20%, 40% v/v of ethanol, propylene glycol, or PEG 400 in water).
-
Equilibration: Add a small aliquot of the compound's stock solution to each co-solvent mixture to achieve a target concentration that is expected to be near the solubility limit.
-
Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Determination of Solubility: The concentration of the compound in the supernatant represents its solubility in that specific co-solvent system.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to produce an amorphous solid dispersion, which can significantly enhance aqueous solubility.
-
Polymer and Drug Dissolution: Dissolve both the this compound compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol or acetone) in a predetermined ratio (e.g., 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.
-
Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
Solubility Testing: Evaluate the apparent solubility and dissolution rate of the prepared solid dispersion in an aqueous medium and compare it to the crystalline drug.
Visualizations
Caption: Workflow for Co-solvent Solubility Screening.
Caption: Strategies for Enhancing Compound Solubility.
References
Technical Support Center: Optimizing Cell Permeability of 1H-Cyclohepta[d]pyrimidine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Cyclohepta[d]pyrimidine analogues and facing challenges with poor cell permeability.
Troubleshooting Guide
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
Question: My this compound analogue shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the potential causes and how can I improve it?
Answer:
Low permeability in a PAMPA assay is a strong indicator of poor passive diffusion across a lipid membrane, which is a common hurdle for many heterocyclic compounds. Here’s a step-by-step guide to troubleshoot and address this issue:
Potential Causes:
-
High Polarity: The presence of multiple hydrogen bond donors and acceptors in the this compound scaffold can lead to a high polar surface area (PSA), which negatively impacts membrane permeability.
-
Low Lipophilicity: The compound may be too hydrophilic (low LogP) to efficiently partition into the lipid membrane.
-
Poor Solubility: Low solubility in the donor compartment can lead to an underestimation of permeability.
Troubleshooting Steps & Solutions:
-
Assess Physicochemical Properties:
-
Measure LogP/LogD: Determine the lipophilicity of your compound. A LogP value between 1 and 3 is often optimal for passive permeability.
-
Determine Aqueous Solubility: Ensure the compound is fully dissolved in the donor well at the tested concentration. If solubility is an issue, consider using co-solvents, but be mindful of their potential to alter the artificial membrane.
-
-
Structural Modifications (Lead Optimization):
-
Masking Polar Groups: Introduce lipophilic moieties to mask hydrogen bond donors. For example, methylation or acetylation of amine or hydroxyl groups can significantly decrease polarity.
-
Prodrug Approach: Convert a polar functional group into a more lipophilic, enzymatically cleavable group. For instance, a carboxylic acid can be esterified, or a phosphate group can be masked with a phosphoramidate ProTide approach.
-
Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that maintain biological activity.
-
-
Formulation Strategies:
-
For in vivo studies, consider formulation approaches like lipid-based delivery systems (e.g., SEDDS) or nanoformulations to improve solubility and absorption.
-
Illustrative Data for Troubleshooting:
The following table provides hypothetical, yet realistic, data for a series of this compound analogues to illustrate the impact of physicochemical properties on PAMPA permeability.
| Compound ID | R-Group Modification | LogP | Aqueous Solubility (µM) | PAMPA Papp (10⁻⁶ cm/s) |
| Cpd-1 | -OH | 1.2 | 50 | 0.8 (Low) |
| Cpd-2 | -OCH₃ | 1.8 | 45 | 2.5 (Moderate) |
| Cpd-3 | -NH₂ | 0.9 | 80 | 0.5 (Low) |
| Cpd-4 | -N(CH₃)₂ | 1.5 | 65 | 1.9 (Low-Moderate) |
| Cpd-5 | -COOH | 0.5 | 150 | < 0.1 (Very Low) |
| Cpd-6 | -COOCH₃ | 1.1 | 30 | 0.9 (Low) |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Question: My compound has moderate to good apical-to-basolateral (A-B) permeability in the Caco-2 assay, but the basolateral-to-apical (B-A) permeability is significantly higher, resulting in a high efflux ratio (>2). What does this indicate and what are my options?
Answer:
A high efflux ratio in the Caco-2 assay is a classic sign that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[1] These transporters are present on the apical side of the Caco-2 cell monolayer and actively pump your compound back into the apical (lumenal) side, limiting its net absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux in Caco-2 assays.
Experimental Protocol: Caco-2 Permeability Assay with Efflux Inhibitors
This protocol helps determine if a compound is a substrate of P-gp or BCRP.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days.
-
Test compound (your this compound analogue).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
P-gp inhibitor (e.g., Verapamil, 100 µM).
-
BCRP inhibitor (e.g., Ko143, 1 µM).
-
Analytical method for compound quantification (e.g., LC-MS/MS).
Procedure:
-
Prepare Solutions: Prepare transport buffer containing the test compound at the desired concentration, with and without the specific efflux inhibitors.
-
Cell Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution (with and without inhibitor) to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the compound concentration.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution (with and without inhibitor) to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Data Interpretation:
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Control | 1.5 | 9.0 | 6.0 | High efflux observed. |
| + Verapamil | 2.5 | 3.0 | 1.2 | Efflux significantly inhibited; likely a P-gp substrate. |
| + Ko143 | 1.6 | 8.5 | 5.3 | No significant inhibition; unlikely a BCRP substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should focus on to improve the cell permeability of my this compound analogues?
A1: To enhance cell permeability, focus on optimizing the following properties:
-
Lipophilicity (LogP/LogD): Aim for a LogP in the range of 1-3. Compounds that are too hydrophilic or too lipophilic often exhibit poor permeability.
-
Polar Surface Area (PSA): Generally, a PSA of less than 140 Ų is desirable for good cell permeability. For brain penetration, a PSA of < 90 Ų is often required.
-
Molecular Weight (MW): Lower molecular weight compounds (< 500 Da) tend to have better permeability.
-
Aqueous Solubility: Ensure sufficient solubility to have an adequate concentration gradient driving passive diffusion.
Q2: My this compound analogue is a kinase inhibitor. How does its mechanism of action relate to the need for cell permeability?
A2: Most kinases are intracellular targets. Therefore, for your compound to be effective, it must cross the cell membrane to reach its target in the cytoplasm or nucleus. Poor cell permeability will result in low intracellular concentrations and, consequently, poor in vitro and in vivo efficacy, even if the compound is a potent inhibitor in a cell-free biochemical assay.
Caption: Cellular entry is required for intracellular kinase inhibition.
Q3: Some publications suggest my scaffold might have antiviral activity. How does permeability play a role here?
A3: Viruses replicate inside host cells.[2] Therefore, for an antiviral agent to be effective, it must penetrate the host cell membrane to interfere with the viral replication machinery.[2] Whether it targets a viral enzyme (like a polymerase or protease) or a host factor essential for viral replication, good cell permeability is a prerequisite for antiviral activity.[2]
Caption: Antiviral action requires cell entry to inhibit replication.
Q4: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?
A4:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput, cost-effective screen for early-stage drug discovery to assess a compound's intrinsic ability to cross a lipid barrier. It does not account for active transport or metabolism.
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters. It provides more comprehensive information, including passive diffusion, active transport (uptake and efflux), and potential for paracellular transport.[1] It is typically used in later stages of lead optimization to predict in vivo intestinal absorption more accurately.
Recommendation: Use PAMPA for initial screening of a large number of analogues to quickly identify compounds with favorable passive permeability. Then, advance the most promising candidates to the Caco-2 assay to evaluate the impact of active transport.
References
Technical Support Center: Overcoming Drug Resistance with Novel 1H-Cyclohepta[d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing novel 1H-Cyclohepta[d]pyrimidine derivatives to overcome drug resistance in experimental settings.
Frequently Asked Questions (FAQs)
1. What are this compound derivatives and why are they being investigated for overcoming drug resistance?
This compound derivatives are a class of heterocyclic organic compounds. Their rigid seven-membered ring structure fused to a pyrimidine core makes them attractive scaffolds for developing targeted therapies.[1] While initially investigated for other therapeutic areas such as antiviral applications, their potential to overcome drug resistance is a growing area of interest.[2] The hypothesis is that these compounds may interact with cellular targets involved in drug efflux or other resistance mechanisms, thereby re-sensitizing resistant cells to conventional chemotherapeutics.
2. What is the proposed mechanism of action for these derivatives in overcoming drug resistance?
The primary hypothesized mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are frequently overexpressed in multidrug-resistant cancer cells. By inhibiting these efflux pumps, the this compound derivatives may increase the intracellular concentration of co-administered anticancer drugs, restoring their efficacy. Another potential mechanism could involve the modulation of signaling pathways that lead to the upregulation of these transporters.
3. Are there any specific derivatives that have shown promise?
One derivative, 1-[(benzyloxy)methyl]-9-phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione (referred to as BmPCP in some literature), has been synthesized and characterized.[2] While its initial evaluation was for anti-HIV activity, its structural features make it a candidate for investigation as a drug resistance modulator.
4. What are the key safety precautions when handling these compounds?
As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling of the powdered compound should be done in a chemical fume hood to avoid inhalation. A comprehensive material safety data sheet (MSDS) should be consulted before use.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of the Compound | The this compound core is largely nonpolar. | - Use a minimal amount of a polar aprotic solvent such as DMSO or DMF to create a stock solution.- For aqueous solutions, consider the use of co-solvents or solubilizing agents like cyclodextrins.- Sonication may aid in the dissolution of the compound. |
| Inconsistent Results in Cytotoxicity Assays | - Inaccurate serial dilutions.- Cell seeding density variability.- Degradation of the compound in the culture medium. | - Prepare fresh dilutions for each experiment from a freshly prepared stock solution.- Ensure a homogenous cell suspension before seeding.- Perform a stability test of the compound in the cell culture medium over the time course of the experiment. |
| High Background Signal in Fluorescence-Based Assays | The compound may be autofluorescent at the excitation/emission wavelengths used. | - Run a control with the compound alone to determine its intrinsic fluorescence.- If autofluorescent, consider using a different fluorescent dye with non-overlapping spectra or switch to a label-free detection method. |
| No Reversal of Drug Resistance Observed | - The chosen cell line may not express the target transporter (e.g., P-gp).- The concentration of the derivative is too low.- The derivative is not effective against the specific resistance mechanism of the cell line. | - Confirm the expression of the target transporter in your cell line using Western blot or qPCR.- Perform a dose-response experiment to determine the optimal concentration of the derivative.- Investigate alternative resistance mechanisms in your cell line. |
Quantitative Data
The following table summarizes the reported anti-HIV-1 reverse transcriptase activity of a representative this compound derivative. While not directly related to cancer drug resistance, this data provides a reference for the potential potency of this class of compounds and a template for presenting cytotoxicity data from your own experiments.
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1-[(benzyloxy)methyl]-9-phenyl-6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | HIV-1 RT | 0.015 | >100 | >6667 |
Data from Liu et al., 2006. IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione
This protocol is adapted from the method described by Liu et al. (2006).[1]
Materials:
-
β-ketoester
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add the β-ketoester and urea.
-
The mixture is refluxed for 8-10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the drug-resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound derivative and the chemotherapeutic agent in the cell culture medium.
-
Treat the cells with the chemotherapeutic agent alone, the derivative alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Visualizations
Caption: Workflow for evaluating the potential of this compound derivatives to reverse drug resistance.
Caption: Proposed mechanism of P-gp inhibition by this compound derivatives to overcome drug resistance.
References
- 1. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double Variational Binding—(SMILES) Conformational Analysis by Docking Mechanisms for Anti-HIV Pyrimidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioassay Protocols for 1H-Cyclohepta[d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing bioassays to characterize derivatives of 1H-Cyclohepta[d]pyrimidine. The following sections detail experimental protocols and address potential issues for assays related to predicted biological targets of this compound class, including HIV-1 Reverse Transcriptase, Protein Kinase CK1, α7 Nicotinic Acetylcholine Receptor, Insulin-like Growth Factor 1 Receptor, and Tumor Necrosis Factor-α signaling.
I. HIV-1 Reverse Transcriptase Inhibition Assay
A. Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the HIV-1 Reverse Transcriptase (RT) inhibition assay? A1: This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, an essential enzyme for viral replication. The assay typically utilizes a non-radioactive, colorimetric ELISA-based method. It quantifies the synthesis of a DNA strand from an RNA template by the RT enzyme. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. This product is then captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate. A decrease in signal in the presence of the test compound indicates inhibition of RT activity.[1][2]
-
Q2: What are the critical components of this assay? A2: The key components include recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(A) RNA template and oligo(dT) primer), a mixture of dNTPs including biotin-dUTP and DIG-dUTP, streptavidin-coated microplates, and a detection system (anti-DIG-HRP and substrate).[1][2]
-
Q3: How should I prepare my this compound test compounds? A3: Test compounds should be dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution. Serial dilutions are then prepared in the assay buffer to achieve the desired final concentrations for testing. It is crucial to ensure that the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent-induced inhibition of the enzyme.
B. Experimental Protocol: HIV-1 RT Inhibition ELISA
-
Reagent Preparation :
-
Prepare the reaction buffer by mixing reaction buffer 1 and reaction buffer 2 in equal volumes.[2]
-
Dilute the HIV-1 RT enzyme and the template/primer solution to the desired concentrations in the reaction buffer.
-
Prepare a dNTP mix containing biotin-dUTP and DIG-dUTP.
-
Prepare serial dilutions of the this compound derivative and a known RT inhibitor (e.g., Nevirapine) as a positive control.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the reaction buffer, template/primer, dNTP mix, and the test compound or control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for 1 hour.[3]
-
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the plate.
-
Wash the plate five times with the provided wash buffer.[1]
-
Add the anti-DIG-HRP conjugate and incubate at 37°C for 45 minutes.[1]
-
Wash the plate five times with wash buffer.
-
Add the HRP substrate (e.g., ABTS) and incubate at room temperature for 30 minutes, or until sufficient color development.[1]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
-
Data Analysis :
-
Calculate the percentage of RT inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
C. Troubleshooting Guide
-
Q: I am seeing high background in my negative control wells. What could be the cause? A: High background can result from insufficient washing, non-specific binding of the antibody, or contaminated reagents. Ensure that the washing steps are performed thoroughly and that all reagents are prepared fresh. You can also try increasing the number of washes or including a blocking step after coating the plate.
-
Q: My positive control inhibitor is not showing any inhibition. What should I do? A: This could indicate a problem with the inhibitor itself, the enzyme activity, or the assay setup. Verify the concentration and integrity of your inhibitor stock. Ensure that the HIV-1 RT enzyme is active by running a control reaction without any inhibitor. Also, double-check all reagent concentrations and incubation times in your protocol.
-
Q: There is a high degree of variability between my replicate wells. How can I improve this? A: High variability can be caused by pipetting errors, uneven temperature distribution during incubation, or issues with the microplate. Ensure accurate and consistent pipetting, especially for small volumes. Use a properly calibrated incubator and allow the plate to equilibrate to temperature before starting the reaction. Using high-quality microplates can also reduce well-to-well variability.[2]
D. Quantitative Data Presentation
| Compound ID | Target | Assay Type | IC50 (µM) |
| Example-1 | HIV-1 RT | ELISA | 2.5 |
| Example-2 | HIV-1 RT | ELISA | 5.1 |
| Nevirapine | HIV-1 RT | ELISA | 0.2 |
E. Experimental Workflow Diagram
II. Protein Kinase CK1 Inhibition Assay
A. Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the Protein Kinase CK1 inhibition assay? A1: This assay measures the ability of a compound to inhibit the enzymatic activity of Protein Kinase CK1, a serine/threonine-selective protein kinase.[4] A common method is a radiometric assay that measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific substrate, such as α-casein.[5] Alternatively, a luminescence-based assay like the ADP-Glo™ Kinase Assay can be used, which quantifies the amount of ADP produced during the kinase reaction.[6]
-
Q2: What are the key considerations for setting up a CK1 assay? A2: It is important to optimize the concentrations of the enzyme, substrate, and ATP. The ATP concentration should ideally be close to the Km value for the specific CK1 isoform being tested to ensure accurate determination of inhibitor potency.[7] Autophosphorylation of CK1 can be a factor, so it's important to consider this when interpreting results, especially in non-radiometric assays that measure total ATP consumption.[7]
-
Q3: Can I use different CK1 isoforms in this assay? A3: Yes, the protocol can be adapted for different CK1 isoforms (e.g., CK1α, CK1δ, CK1ε). However, it is important to determine the optimal conditions, such as enzyme and substrate concentrations, for each isoform individually.
B. Experimental Protocol: Radiometric Protein Kinase CK1 Assay
-
Reagent Preparation :
-
Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[5]
-
Dilute the recombinant CK1 enzyme and the substrate (e.g., α-casein) to the desired concentrations in the kinase buffer.
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of the this compound derivative and a known CK1 inhibitor (e.g., D4476) as a positive control.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the kinase reaction buffer, substrate, test compound or control, and diluted CK1 enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection :
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
C. Troubleshooting Guide
-
Q: My kinase activity is very low, even in the absence of an inhibitor. What could be wrong? A: Low kinase activity could be due to an inactive enzyme, suboptimal assay conditions, or degraded ATP. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the concentrations of all reagents and optimize the pH of the reaction buffer. Use fresh [γ-³²P]ATP, as it has a limited shelf life.
-
Q: I am observing inconsistent results between experiments. What are the likely causes? A: Inconsistency can arise from variations in reagent preparation, incubation times, or temperature. Prepare fresh dilutions of compounds and reagents for each experiment. Use a timer to ensure consistent incubation periods. A calibrated water bath or incubator is crucial for maintaining a stable reaction temperature.
-
Q: The IC50 values I'm getting are different from published values for my positive control. Why might this be? A: Discrepancies in IC50 values can be due to differences in assay conditions, such as the ATP concentration, enzyme concentration, substrate used, and the specific isoform of CK1. Ensure your assay conditions, particularly the ATP concentration relative to its Km, are comparable to the published method.[7]
D. Quantitative Data Presentation
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example-3 | CK1δ | Radiometric | 150 |
| Example-4 | CK1ε | Radiometric | 220 |
| D4476 | CK1δ/ε | Radiometric | 300 |
E. Signaling Pathway Diagram
III. α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist Assay
A. Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the α7 nAChR agonist assay? A1: This assay determines the ability of a compound to act as an agonist for the α7 nAChR, which is a ligand-gated ion channel.[8] Activation of this receptor leads to an influx of cations, primarily Ca²⁺. The assay measures this increase in intracellular Ca²⁺ concentration using a fluorescent calcium indicator, such as Fluo-4 AM. An increase in fluorescence intensity upon application of the test compound indicates agonist activity.
-
Q2: What cell line is suitable for this assay? A2: A cell line stably expressing the human α7 nAChR is required. Examples include SH-SY5Y neuroblastoma cells, which endogenously express the receptor, or engineered cell lines like HEK293 or CHO cells transfected with the α7 nAChR subunit.
-
Q3: What are positive and negative controls for this assay? A3: A known α7 nAChR agonist, such as acetylcholine or nicotine, should be used as a positive control. A vehicle control (e.g., buffer or DMSO) serves as the negative control. An antagonist like methyllycaconitine (MLA) can be used to confirm that the observed response is mediated by the α7 nAChR.
B. Experimental Protocol: Calcium Influx Assay
-
Cell Preparation :
-
Seed cells expressing α7 nAChR in a 96-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Wash the cells gently with the buffer to remove excess dye.
-
-
Compound Preparation and Addition :
-
Prepare serial dilutions of the this compound derivative and a positive control agonist in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.
-
-
Fluorescence Measurement :
-
Measure the baseline fluorescence for a short period before compound addition.
-
Inject the compounds and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis :
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the maximum response of the positive control.
-
Plot the normalized response against the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
-
C. Troubleshooting Guide
-
Q: I am not seeing a response with my positive control agonist. What could be the issue? A: This could be due to low receptor expression in your cells, problems with the calcium indicator loading, or an issue with the agonist itself. Verify receptor expression using techniques like Western blotting or immunofluorescence. Ensure that the calcium indicator is not expired and that the loading conditions are optimal. Check the concentration and purity of your agonist.
-
Q: The fluorescence signal is bleaching quickly. How can I prevent this? A: Photobleaching can be minimized by reducing the excitation light intensity and the exposure time. Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio. You can also include an anti-fade reagent in your assay buffer, if compatible with your experimental setup.
-
Q: My baseline fluorescence is high and noisy. What can I do? A: High and noisy baseline can be caused by unhealthy cells, incomplete removal of the calcium indicator, or autofluorescence from your compounds or the plate. Ensure your cells are healthy and not overgrown. Optimize the washing steps after dye loading. Screen your compounds for autofluorescence by measuring their fluorescence in the absence of cells. Use low-autofluorescence plates.
D. Quantitative Data Presentation
| Compound ID | Target | Assay Type | EC50 (nM) |
| Example-5 | α7 nAChR | Calcium Influx | 50 |
| Example-6 | α7 nAChR | Calcium Influx | 120 |
| Nicotine | α7 nAChR | Calcium Influx | 30 |
E. Signaling Pathway Diagram
IV. Insulin-like Growth Factor 1 Receptor (IGF-1R) Agonist Assay
A. Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the IGF-1R agonist assay? A1: This assay determines a compound's ability to activate the IGF-1 receptor, a receptor tyrosine kinase.[9] Upon agonist binding, the receptor autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades.[10] The assay measures the level of receptor phosphorylation, typically through an ELISA or Western blotting, using an antibody specific for the phosphorylated form of the receptor. An increase in phosphorylation indicates agonist activity.
-
Q2: Which cell lines are suitable for this assay? A2: Cell lines that endogenously express a sufficient level of IGF-1R, such as MCF-7 breast cancer cells, or cell lines engineered to overexpress the receptor are appropriate.
-
Q3: How do I prepare the cell lysates for analysis? A3: After treating the cells with the test compound, the cells should be washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. The total protein concentration of the lysates should be determined to ensure equal loading for analysis.
B. Experimental Protocol: IGF-1R Phosphorylation Assay (ELISA)
-
Cell Treatment :
-
Seed cells in a 96-well plate and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with serial dilutions of the this compound derivative or IGF-1 (positive control) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis :
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice.
-
-
ELISA :
-
Use a sandwich ELISA kit for phosphorylated IGF-1R.
-
Add the cell lysates to the wells of the ELISA plate, which are coated with a capture antibody for total IGF-1R.
-
Incubate to allow the receptor to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of IGF-1R. This antibody is typically conjugated to HRP.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis :
-
Normalize the phosphorylation signal to the total amount of protein in each lysate.
-
Plot the normalized signal against the compound concentration and determine the EC50 value.
-
C. Troubleshooting Guide
-
Q: I am not detecting any phosphorylation, even with the IGF-1 positive control. What should I check? A: This could be due to several factors: low receptor expression, inactive IGF-1, or issues with the detection antibody. Confirm IGF-1R expression in your cell line. Ensure your IGF-1 is active and used at an appropriate concentration. Verify that your primary and secondary antibodies are specific and used at the correct dilutions. The phosphatase inhibitors in the lysis buffer are critical; ensure they are fresh and active.
-
Q: The background phosphorylation in my untreated cells is very high. How can I reduce it? A: High basal phosphorylation can be reduced by increasing the serum starvation period before compound treatment. Ensure that the lysis buffer contains active phosphatase inhibitors. Also, check that the cell culture medium used for starvation does not contain any components that might activate the IGF-1R pathway.
-
Q: My Western blot bands for phosphorylated IGF-1R are weak and smeared. What could be the problem? A: Weak bands could indicate insufficient protein loading, low receptor expression, or a suboptimal antibody concentration. Smeared bands can be a result of protein degradation. Ensure you load enough protein per lane and optimize the antibody dilutions. Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent degradation.
D. Quantitative Data Presentation
| Compound ID | Target | Assay Type | EC50 (nM) |
| Example-7 | IGF-1R | Phospho-ELISA | 85 |
| Example-8 | IGF-1R | Phospho-ELISA | 150 |
| IGF-1 | IGF-1R | Phospho-ELISA | 5 |
E. Signaling Pathway Diagram
V. TNF-α Signaling Pathway Activation Assay
A. Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the TNF-α signaling activation assay? A1: This assay measures the activation of downstream signaling pathways in response to an agonist of the TNF-α receptor. A key downstream event is the activation of the transcription factor NF-κB.[11] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon TNF-α receptor activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[12] The assay can measure the nuclear translocation of NF-κB or the expression of an NF-κB-dependent reporter gene.
-
Q2: How can I measure NF-κB activation? A2: NF-κB activation can be measured in several ways, including an NF-κB p65 ELISA that detects the active form of NF-κB in nuclear extracts, immunofluorescence microscopy to visualize the nuclear translocation of NF-κB, or a reporter gene assay where cells are transfected with a plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB-responsive promoter.[13][14]
-
Q3: What is a suitable positive control for this assay? A3: Recombinant human TNF-α is the standard positive control for activating the TNF-α signaling pathway.
B. Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Transfection :
-
Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate.
-
Transfect the cells with a plasmid containing an NF-κB-responsive reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Cell Treatment :
-
After allowing the cells to recover from transfection, treat them with serial dilutions of the this compound derivative or TNF-α (positive control) for several hours (e.g., 6 hours).[14]
-
-
Luciferase Assay :
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the untreated control.
-
Plot the fold induction against the compound concentration and determine the EC50 value.
-
C. Troubleshooting Guide
-
Q: The fold induction of my reporter gene is low with the TNF-α positive control. How can I improve it? A: Low induction could be due to low transfection efficiency, inactive TNF-α, or the use of a non-responsive cell line. Optimize your transfection protocol to achieve higher efficiency. Verify the activity of your TNF-α. Ensure that the cell line you are using has a functional TNF-α signaling pathway leading to NF-κB activation.
-
Q: I am seeing high background reporter activity in my untreated cells. What is the cause? A: High basal NF-κB activity can be caused by cell stress, inflammatory components in the serum, or constitutive activation of the pathway in the chosen cell line. Handle cells gently to minimize stress. Try reducing the serum concentration or using serum-free medium during the treatment period. If the cell line has high intrinsic activity, you may need to choose a different one.
-
Q: My results are not reproducible. What are the common sources of variability? A: Variability in reporter gene assays often stems from inconsistent transfection efficiency and pipetting errors. To improve reproducibility, use a consistent transfection protocol and reagent-to-DNA ratio. Normalize your data to a co-transfected control reporter. Careful and accurate pipetting is also essential.
D. Quantitative Data Presentation
| Compound ID | Target Pathway | Assay Type | EC50 (nM) |
| Example-9 | TNF-α/NF-κB | Reporter Gene | 35 |
| Example-10 | TNF-α/NF-κB | Reporter Gene | 78 |
| TNF-α | TNF-α/NF-κB | Reporter Gene | 0.1 |
E. Signaling Pathway Diagram
References
- 1. xpressbio.com [xpressbio.com]
- 2. xpressbio.com [xpressbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Structure-Activity Relationship of 1H-Cyclohepta[d]pyrimidine Derivatives as HIV-1 Reverse Transcriptase Inhibitors
The emergence of drug resistance in Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel therapeutics. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), and the exploration of new chemical scaffolds is crucial for identifying candidates with improved potency and resistance profiles. One such scaffold of interest is the 1H-Cyclohepta[d]pyrimidine core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent inhibitors of HIV-1 reverse transcriptase (RT).
Comparative Analysis of Inhibitory Activity
A series of novel 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 RT. The core structure features a seven-membered cycloheptane ring fused to a pyrimidine-2,4-dione, with a phenyl group at the 9-position. Modifications were primarily introduced at the N-1 position of the pyrimidine ring to investigate their impact on antiviral potency.
The inhibitory activities of these compounds, expressed as the half-maximal inhibitory concentration (IC50), were determined against wild-type HIV-1 SF33 strain in different cell lines and directly against the HIV-1 reverse transcriptase enzyme. The results are summarized in the table below.
| Compound ID | R Group (at N-1 position) | Anti-HIV-1 Activity (TZM-bl cells, IC50 in µM) | Anti-HIV-1 RT Activity (IC50 in µM) |
| BmPCP | (benzyloxy)methyl | 0.34[1][2] | 1.51[1][2] |
| Compound A | H | >100 | ND |
| Compound B | allyl | 5.2 | ND |
| Compound C | benzyl | 2.8 | ND |
| Nevirapine (NVP) | - | ND | 3.67[1][2] |
ND: Not Determined
Key SAR Observations:
-
N-1 Substitution is Crucial: The unsubstituted parent compound (Compound A) was inactive, highlighting the importance of substitution at the N-1 position for anti-HIV activity.
-
Nature of the N-1 Substituent: The introduction of an allyl group (Compound B) or a benzyl group (Compound C) conferred moderate activity.
-
Enhanced Potency with (benzyloxy)methyl Group: The most potent compound in the series was 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), with an IC50 of 0.34 µM in TZM-bl cells and 1.51 µM in the enzymatic assay.[1][2] This suggests that the size, flexibility, and potential hydrogen bonding interactions of the (benzyloxy)methyl substituent are favorable for binding to the NNRTI binding pocket of HIV-1 RT.
-
Favorable Comparison to a Standard Drug: BmPCP exhibited more potent inhibition of HIV-1 RT in the enzymatic assay (IC50 = 1.51 µM) compared to the established NNRTI, Nevirapine (NVP, IC50 = 3.67 µM).[1][2]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay:
The in vitro inhibitory activity of the this compound derivatives against HIV-1 reverse transcriptase was determined using an ELISA-based assay. The key steps of the protocol are as follows:
-
Plate Preparation: Covalink-NH microtiter plates were coated with Oligo(dT)15 via its 5'-terminal phosphate group.
-
Reaction Mixture: A reaction mixture containing the test compound at various concentrations, recombinant HIV-1 RT, and biotin-dUTP was added to the wells.
-
Reverse Transcription: The plates were incubated to allow the reverse transcriptase to incorporate the biotin-dUTP into the newly synthesized DNA strand, using the immobilized Oligo(dT)15 as a primer and a corresponding poly(A) template.
-
Detection: The incorporated biotin-dUTP was detected using a streptavidin-alkaline phosphatase conjugate, which binds to the biotin.
-
Quantification: A colorimetric substrate for alkaline phosphatase was added, and the resulting color change was measured spectrophotometrically. The intensity of the color is proportional to the amount of biotin-dUTP incorporated, and thus to the activity of the reverse transcriptase.
-
Data Analysis: The IC50 values were calculated by determining the concentration of the compound that inhibited the reverse transcriptase activity by 50% compared to the control without any inhibitor.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound design to the identification of a lead candidate.
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The SAR studies of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives demonstrate that the this compound scaffold is a promising framework for the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors. The activity of these compounds is highly dependent on the nature of the substituent at the N-1 position of the pyrimidine ring, with the (benzyloxy)methyl group providing the most potent inhibition. The lead compound, BmPCP, shows greater potency against HIV-1 RT than the established drug Nevirapine, making it a strong candidate for further optimization and development in the search for new anti-HIV-1 agents.[1][2]
References
- 1. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Cyclohepta[d]pyrimidine Derivatives and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 1H-Cyclohepta[d]pyrimidine derivatives, with established NNRTIs used in the treatment of HIV-1. This objective analysis is supported by experimental data to inform further research and drug development efforts in the field of antiretroviral therapy.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket, inducing a conformational change that inhibits the enzyme's catalytic activity.[1][2] This non-competitive inhibition mechanism is highly specific to HIV-1 reverse transcriptase.[1]
The development of NNRTIs has seen the emergence of multiple generations of drugs, each aiming to improve potency, overcome resistance, and reduce side effects. First-generation NNRTIs include Nevirapine (NVP) and Efavirenz (EFV), while second-generation drugs like Etravirine (ETR) and Rilpivirine (RPV) were designed to have activity against viral strains with common NNRTI resistance mutations.[1]
Recently, novel heterocyclic compounds, including this compound derivatives, have been investigated as potential NNRTIs, showing promising anti-HIV-1 activity.[3][4] This guide will focus on comparing the in vitro performance of one such derivative, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), with established NNRTIs.
Quantitative Comparison of In Vitro Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for BmPCP and other NNRTIs from various in vitro studies. The IC50 represents the concentration of the drug required to inhibit 50% of the viral replication or enzyme activity, while the CC50 is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BmPCP | TZM-bl | 0.34 | 129.29 | 380.26 | [5][6] |
| MT-4 | 1.96 | 90.26 | 46.05 | [5][6] | |
| PBMCs | 1.72 | >100 | >58.14 | [5][6] | |
| Nevirapine (NVP) | TZM-bl | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | |
| MT-4 | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | ||
| PBMCs | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | ||
| Efavirenz (EFV) | MT-4 | 0.001-0.003 | >100 | >33,333-100,000 | |
| PBMCs | 0.001-0.004 | >100 | >25,000-100,000 | ||
| Etravirine (ETR) | MT-4 | 0.002-0.005 | >10 | >2,000-5,000 | [7] |
| PBMCs | 0.003-0.008 | >10 | >1,250-3,333 |
Table 1: Comparison of Anti-HIV-1 Activity and Cytotoxicity.
| Compound | Assay Type | IC50 (µM) | Reference |
| BmPCP | HIV-1 RT Inhibition | 1.51 | [5][6] |
| Nevirapine (NVP) | HIV-1 RT Inhibition | 3.67 | [5][6] |
| Efavirenz (EFV) | HIV-1 RT Inhibition | 0.036 | [8] |
| Etravirine (ETR) | HIV-1 RT Inhibition | 0.219 | [8] |
Table 2: Comparison of HIV-1 Reverse Transcriptase Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell-Based Anti-HIV-1 Activity Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Lines:
-
TZM-bl: A genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter. Viral entry and replication lead to the expression of these reporter genes.
-
MT-4: A human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from whole blood, representing a more physiologically relevant model for HIV-1 infection.
-
-
Protocol Outline:
-
Cell Seeding: Cells are seeded in 96-well microtiter plates at an appropriate density.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 (e.g., HIV-1IIIB or clinical isolates) is added to the wells.
-
Incubation: The plates are incubated for a period of 3-7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Viral Replication:
-
TZM-bl: Luciferase activity is measured using a luminometer, or β-galactosidase activity is measured using a colorimetric substrate.
-
MT-4 and PBMCs: The amount of viral replication is typically quantified by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC50 value is calculated as the compound concentration that reduces the reporter gene signal or p24 antigen concentration by 50% compared to the virus control wells.
-
Cytotoxicity Assay
This assay measures the toxicity of the compound to the host cells.
-
Protocol Outline:
-
Cell Seeding: Cells are seeded in 96-well plates as described for the anti-HIV assay.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells in the absence of the virus.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric method, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control wells.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Principle: The assay measures the incorporation of labeled deoxynucleotides (e.g., digoxigenin- and biotin-labeled dUTP) into a new DNA strand synthesized by the RT enzyme using a template-primer complex (e.g., poly(A) x oligo(dT)15).
-
Protocol Outline:
-
Reaction Setup: A reaction mixture containing the HIV-1 RT enzyme, the template-primer, labeled and unlabeled deoxynucleotides, and varying concentrations of the test compound is prepared in microtiter plate wells.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Detection: The newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
-
Signal Measurement: A colorimetric or chemiluminescent substrate is added, and the resulting signal is measured using a spectrophotometer or luminometer.
-
Data Analysis: The IC50 value is calculated as the compound concentration that reduces the RT activity by 50% compared to the enzyme control wells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of NNRTIs and the general workflow of the experimental assays described.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Caption: General workflow for the in vitro evaluation of NNRTIs.
Discussion and Conclusion
The data presented indicate that the this compound derivative, BmPCP, exhibits potent anti-HIV-1 activity in various cell lines, including primary human PBMCs.[5][6] In a direct enzymatic assay, BmPCP demonstrated superior inhibitory activity against HIV-1 reverse transcriptase compared to the first-generation NNRTI, Nevirapine.[5][6]
However, when compared to other established NNRTIs such as Efavirenz and Etravirine, the IC50 values for BmPCP in cell-based assays appear to be higher, suggesting lower antiviral potency in a cellular context. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as cell lines, virus strains, and assay protocols.
The selectivity index for BmPCP is favorable, particularly in TZM-bl cells, indicating a good therapeutic window in this in vitro model.[5][6] Further studies are warranted to evaluate the activity of this compound derivatives against a broader panel of NNRTI-resistant HIV-1 strains to determine their potential as second-generation NNRTIs. Additionally, pharmacokinetic and in vivo efficacy studies are necessary to fully assess the therapeutic potential of this novel class of compounds.
References
- 1. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of 1H-Cyclohepta[d]pyrimidine Derivatives and MKC-442 in Anti-HIV-1 Therapy
For Immediate Release
In the landscape of antiretroviral drug development, the quest for potent and less toxic non-nucleoside reverse transcriptase inhibitors (NNRTIs) is ongoing. This guide provides a detailed comparison of the efficacy of a promising class of compounds, 1H-Cyclohepta[d]pyrimidine derivatives, against the established NNRTI, MKC-442 (Emivirine). This analysis is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel HIV-1 therapeutics.
Executive Summary
Both this compound derivatives and MKC-442 function as non-nucleoside reverse transcriptase inhibitors, allosterically binding to the HIV-1 reverse transcriptase (RT) to disrupt viral replication. While MKC-442 showed early promise, its development was halted due to insufficient efficacy in human trials.[1] In contrast, novel this compound derivatives, such as 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), have demonstrated potent anti-HIV-1 activity in vitro, with some compounds exhibiting efficacy comparable to the approved NNRTI, nevirapine.[2][3] This guide presents a side-by-side comparison of their antiviral potency and cytotoxicity, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy and cytotoxicity of a representative this compound derivative, BmPCP, and MKC-442 against HIV-1.
Table 1: In Vitro Anti-HIV-1 Efficacy
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | Reference |
| BmPCP | HIV-1 SF33 | TZM-bl | 0.34 | [4] |
| HIV-1 SF33 | PBMCs | 1.72 | [4] | |
| HIV-1 SF33 | MT-4 | 1.96 | [4] | |
| HIV-1 RT (enzyme) | - | 1.51 | [4] | |
| MKC-442 | HIV-1 (HE strain) | MT-4 | 0.0094 | [5] |
| HIV-1 RT (enzyme) | - | Kᵢ = 0.20 (dTTP), 0.01 (dGTP) | [6] | |
| HIV-1 RT (enzyme) | - | IC50 = 0.21 | [7] |
Table 2: In Vitro Cytotoxicity and Selectivity
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| BmPCP | TZM-bl, PBMCs, MT-4 | Not explicitly stated | 67 - 266 | [4] |
| MKC-442 | MT-4 | > 100 | > 10638 | [5][6] |
| Human bone marrow cells | No obvious toxicity at 0.1-10 µM | - | [6] |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Both this compound derivatives and MKC-442 are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action, which involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleosides bind.[8][9][10] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[11][12]
References
- 1. Emivirine - Wikipedia [en.wikipedia.org]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete inhibition of viral breakthrough by combination of MKC-442 with AZT during a long-term culture of HIV-1 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
The Antiviral Potential of Cyclohepta[d]pyrimidines and Related Compounds: A Comparative Analysis
While direct in vivo validation of 1H-Cyclohepta[d]pyrimidine as an antiviral agent remains to be documented in publicly available research, the broader class of pyrimidine derivatives, including related fused ring systems like pyrimido[4,5-d]pyrimidines and cyclohepta[d]pyrimidines, has emerged as a promising scaffold for the development of novel antiviral therapeutics. This guide provides a comparative overview of the antiviral activity of these compounds against various viruses, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
The pyrimidine core is a fundamental building block in numerous biological molecules and, as such, has been a focal point for medicinal chemists. Its derivatives have been investigated for a wide range of therapeutic applications, including antiviral, anticancer, and antibacterial activities. The exploration of fused pyrimidine systems, such as those incorporating a cycloheptane ring, aims to enhance potency and selectivity by introducing conformational constraints and additional interaction points with viral targets.
Comparative Antiviral Activity of Pyrimidine Derivatives
Research has demonstrated the antiviral efficacy of various pyrimidine derivatives against a spectrum of viruses. The following table summarizes key quantitative data from in vitro studies, offering a comparative look at their potency. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and viral strains.
| Compound Class | Specific Derivative(s) | Target Virus | Assay | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Pyrimido[4,5-d]pyrimidines | 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Cytopathic Effect (CPE) Reduction | Not specified, but showed "remarkable efficacy" | >100 µM | Not specified | [1] |
| 9-phenylcyclohepta[d]pyrimidine-2,4-diones | Not specified | Human Immunodeficiency Virus Type 1 (HIV-1) | Reverse Transcriptase Inhibition | Low micromolar range (comparable to nevirapine) | Not specified | Not specified | [2] |
| Pyridopyrimidine Derivatives | 7c, 7d, 7e | SARS-CoV-2 | Not specified | Lower IC50 values than Lopinavir | Not specified | Not specified | [3] |
| Pyrazolopyridine Derivatives | ARA-04, ARA-05, AM-57 | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 1.00 ± 0.10 µM, 1.00 ± 0.05 µM, 0.70 ± 0.10 µM | >1000 µM, >1000 µM, >600 µM | 1000, 1000, 857.1 | [4] |
| Pyrimidine Glycosides | 76-78 | Hepatitis B Virus (HBV) | HepG2.2.15 cell line | Moderate viral replication inhibition | Mild cytotoxicity | Not specified | [5] |
| Chiral Amino-pyrimidine Derivatives | 79, 80 | Tobacco Mosaic Virus (TMV) | Not specified | "Excellent antiviral activities" | Not specified | Not specified | [5] |
Experimental Protocols: A Look into Antiviral Screening
The validation of antiviral compounds involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Reduction Assay (for HCoV-229E): [1]
-
Cell Line: Human lung fibroblasts (e.g., MRC-5).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of the test compounds are added to the wells, followed by a predetermined infectious dose of HCoV-229E.
-
Control wells include virus-only (positive control for CPE), cells-only (negative control), and compound-only (cytotoxicity control).
-
The plates are incubated at 33°C in a 5% CO2 atmosphere.
-
After a set incubation period (typically 3-5 days), the cells are observed microscopically for the presence of CPE.
-
Cell viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The EC50 (50% effective concentration) is calculated as the compound concentration that inhibits CPE by 50%.
-
2. Reverse Transcriptase (RT) Inhibition Assay (for HIV-1): [2]
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Procedure:
-
The assay is typically performed in a cell-free system using a microtiter plate format.
-
The reaction mixture contains a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and the HIV-1 RT enzyme.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C.
-
The incorporation of labeled dNTPs into the newly synthesized DNA strand is measured.
-
The IC50 (50% inhibitory concentration) is determined as the compound concentration that reduces RT activity by 50%.
-
3. Plaque Reduction Assay (for HSV-1): [4]
-
Cell Line: Vero cells (African green monkey kidney epithelial cells).
-
Procedure:
-
Confluent monolayers of Vero cells in 6-well plates are infected with a known titer of HSV-1.
-
After an adsorption period (e.g., 1 hour at 37°C), the virus inoculum is removed.
-
The cell monolayer is overlaid with a medium containing a gelling agent (e.g., carboxymethyl cellulose or agar) and varying concentrations of the test compound.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
In Vivo Validation Models
While specific in vivo data for this compound is absent, the general approach for validating antiviral agents in animal models is crucial for preclinical development.[6]
General Workflow for In Vivo Antiviral Testing:
Caption: A generalized workflow for the in vivo evaluation of antiviral compounds.
Signaling Pathways and Mechanisms of Action
The antiviral mechanisms of pyrimidine derivatives are diverse. Some act as direct inhibitors of viral enzymes, while others interfere with host-cell pathways essential for viral replication.
Inhibition of Pyrimidine Biosynthesis: A notable strategy is the inhibition of the de novo pyrimidine biosynthesis pathway.[7][8] Viruses are highly dependent on host cell machinery for replication, including the synthesis of nucleotides for their genetic material. By targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can effectively starve the virus of the necessary building blocks for RNA and DNA synthesis, leading to a broad-spectrum antiviral effect.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway as an antiviral strategy.
HIV Reverse Transcriptase Inhibition: For retroviruses like HIV, a key target is the reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. The 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives are designed to act as NNRTIs.[2]
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by NNRTIs.
Conclusion and Future Directions
The exploration of cyclohepta[d]pyrimidines and related pyrimidine scaffolds represents a promising avenue for the discovery of new antiviral agents. While in vivo data on this compound itself is currently lacking, the promising in vitro activities of related compounds against a variety of viruses, including coronaviruses, HIV, and herpesviruses, underscore the potential of this chemical class.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to identify lead compounds with potent and selective antiviral activity.
-
In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of the precise mechanisms of action to guide further optimization and development.
By building upon the existing foundation of pyrimidine-based antiviral research, the scientific community can continue to advance the development of novel therapeutics to combat viral diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrimidine Analogues as Kinase Inhibitors
This guide provides a comparative overview of in-silico docking studies for a series of pyrimidine analogues, evaluating their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The data presented herein is compiled from published research and aims to offer an objective comparison of the binding affinities of these compounds. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Docking Performance of Pyrimidine Analogues
The following table summarizes the binding energies of various substituted pyrimidine derivatives against the CDK2 protein (PDB ID: 1HCK). Lower binding energy values are indicative of a more stable protein-ligand complex and suggest a higher potential for inhibitory activity.[1][2]
| Compound ID | Substituent Group (R) | Binding Energy (kcal/mol) |
| 4c | 4-chlorophenyl | -7.9 |
| 4a | 4-cyanophenyl | -7.7 |
| 4h | 4-methylphenyl | -7.5 |
| 4b | 4-hydroxyphenyl | -7.4 |
Data sourced from molecular docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2.[1][2]
Experimental Protocols
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, such as human Cyclin-Dependent Kinase 2 (CDK2), is obtained from the Protein Data Bank (PDB).[1][2]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field like CHARMm (Chemistry at HARvard Macromolecular Mechanics).
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 1H-Cyclohepta[d]pyrimidine analogues or other pyrimidine derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are converted into 3D structures.
-
The ligands are then energetically minimized, and appropriate charges are assigned.
3. Molecular Docking:
-
Docking is performed using software such as AutoDock or Schrödinger's Glide.[6]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
The docking algorithm then explores various possible conformations and orientations of the ligand within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Interactions:
-
The interactions between the docked ligands and the protein's active site residues are analyzed to understand the binding mode. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations: Workflows and Pathways
The following diagrams illustrate the computational workflow for comparative docking studies and a simplified signaling pathway involving CDK2.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1H-Cyclohepta[d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-Cyclohepta[d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, forming the basis for derivatives with a wide array of biological activities. This guide provides a comparative analysis of the anticancer properties of a representative pyrimidine derivative, placing its performance in context with established anticancer agents. Due to the limited availability of comprehensive comparative data for a single, specific this compound derivative, this guide utilizes data from closely related and well-studied pyrimidine-based compounds to illustrate the validation process for their mechanism of action. The methodologies and principles described herein are broadly applicable to the characterization of novel compounds based on the this compound core.
Data Presentation: Comparative Anticancer Activity
The in vitro efficacy of novel therapeutic compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This quantitative measure allows for a direct comparison of potency between different compounds. The following tables summarize the IC50 values for a representative pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) and a thiazolo[4,5-d]pyrimidine derivative (Compound 3b) compared to standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivative 12b and Erlotinib
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) |
| Compound 12b | 8.21[1] | 19.56[1] |
| Erlotinib | 6.77[1] | 19.22[1] |
Table 2: Comparative Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivative 3b and Doxorubicin
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Compound 3b | 1.8 ± 0.3[2] | 2.5 ± 0.5[2] | 3.1 ± 0.6[2] | 4.2 ± 0.8[2] |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.2 |
Note: Doxorubicin IC50 values are representative and may vary based on specific experimental conditions.
Experimental Protocols: Key Methodologies
To validate the mechanism of action of a novel compound, a series of in vitro assays are typically employed. Below are detailed protocols for two fundamental experiments: the MTT assay to determine cell viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining to assess apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a positive control (e.g., a known anticancer drug) for 24, 48, or 72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for a kinase-inhibiting this compound derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for validating the mechanism of action of a novel compound.
References
Cross-Reactivity Analysis of 1H-Cyclohepta[d]pyrimidine-Based Inhibitors: A Data Gap
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of detailed cross-reactivity studies for kinase inhibitors based on the 1H-Cyclohepta[d]pyrimidine scaffold. Despite the synthesis and investigation of various pyrimidine derivatives for therapeutic applications, broad-panel kinase screening data, essential for creating a comparative guide on selectivity, is not readily accessible.
Efforts to identify a representative compound from this class with a published kinase cross-reactivity profile, such as a KINOMEscan assay, were unsuccessful. This data gap prevents a direct comparison of a this compound-based inhibitor against other kinase inhibitors.
One compound of interest with a related structural core, (R)-STU104, was investigated. However, literature describes (R)-STU104 not as a traditional kinase inhibitor, but as a first-in-class protein-protein interaction (PPI) inhibitor that disrupts the binding of TAK1 and MKK3. While this activity impacts downstream kinase signaling, specifically the p38 MAPK pathway, the compound does not function by directly competing with ATP for a kinase's active site. Therefore, a standard kinase cross-reactivity profile is not applicable and has not been published.
Challenges in Comparative Analysis
The absence of publicly available, large-scale kinase screening data for any this compound-based inhibitor makes it impossible to fulfill the requirements for a detailed comparison guide. This includes:
-
Quantitative Data Presentation: Without primary screening data, tables comparing inhibition constants (e.g., IC50, Ki, or Kd values) across a panel of kinases cannot be generated.
-
Experimental Protocols: Specific methodologies for cross-reactivity screening of these particular compounds have not been published.
-
Signaling Pathway and Workflow Visualization: While the general signaling pathway affected by a compound like (R)-STU104 can be described, a specific experimental workflow for determining its kinase cross-reactivity cannot be diagrammed without a corresponding study.
Future Outlook
The development of novel kinase inhibitors is a dynamic field of research. It is possible that cross-reactivity studies for this compound-based inhibitors have been performed but are not yet in the public domain. Researchers and drug development professionals interested in this specific chemical scaffold are encouraged to monitor future publications and patent literature for the emergence of such data.
For a meaningful comparative analysis of inhibitor selectivity, the following experimental approaches are typically employed:
Standard Experimental Protocol for Kinase Inhibitor Profiling
A widely accepted method for assessing the selectivity of kinase inhibitors is the KINOMEscan™ assay platform . The general principles of this experimental approach are outlined below.
Objective: To quantify the binding interactions of a test compound against a large panel of purified human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A kinase-tagged bacteriophage, an immobilized ligand that binds to the active site of the kinase, and the test compound are the key components. The test compound competes with the immobilized ligand for binding to the kinase.
-
Procedure:
-
A diverse panel of human kinases, expressed as fusions with T7 bacteriophage, is utilized.
-
Each kinase-phage fusion is incubated with the test compound at a specific concentration (e.g., 10 µM for initial screening).
-
This mixture is then added to wells containing an immobilized, broadly active kinase inhibitor (the ligand).
-
Kinases that do not bind to the test compound will bind to the immobilized ligand.
-
The wells are washed to remove unbound components.
-
The amount of kinase-phage remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
-
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
Below is a generalized workflow for such a cross-reactivity study.
Until such studies are published for the this compound class of compounds, a direct, data-driven comparison of their cross-reactivity with other inhibitors remains speculative.
Benchmarking ADMET Properties of 1H-Cyclohepta[d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its successful development. This guide provides a comparative benchmark of the ADMET properties of the novel scaffold, 1H-Cyclohepta[d]pyrimidine. As experimental data for this specific molecule is not yet publicly available, this guide leverages validated in silico predictive models to forecast its ADMET profile. For comparative purposes, we benchmark these predictions against established pyrimidine-containing drugs: 5-Fluorouracil, Imatinib, and Rosuvastatin. This guide also furnishes detailed experimental protocols for key in vitro ADMET assays, offering a practical resource for researchers aiming to validate these computational predictions.
In Silico ADMET Predictions: A Comparative Analysis
The ADMET properties of this compound and our benchmark compounds were predicted using the SwissADME web tool. The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were inputted to generate the predicted parameters.
SMILES Strings Used for Prediction:
-
This compound: c1ccc2c(c1)C=CN=C2N
-
5-Fluorouracil: C1=C(C(=O)NC(=O)N1)F
-
Imatinib: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
-
Rosuvastatin: CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)C=CC(=O)O
The predicted ADMET properties are summarized in the tables below for ease of comparison.
Table 1: Comparison of Physicochemical and Lipophilicity Properties
| Property | This compound | 5-Fluorouracil | Imatinib | Rosuvastatin |
| Molecular Weight ( g/mol ) | 157.19 | 130.08 | 493.60 | 481.56 |
| LogP (Consensus) | 1.54 | -0.89 | 3.83 | 1.48 |
| Water Solubility (LogS) | -2.18 | -0.74 | -5.13 | -2.51 |
| Topological Polar Surface Area (Ų) | 38.91 | 58.14 | 93.36 | 114.80 |
Table 2: Comparison of Pharmacokinetic Properties
| Property | This compound | 5-Fluorouracil | Imatinib | Rosuvastatin |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | No | No | No |
| P-gp Substrate | No | No | Yes | No |
| CYP1A2 Inhibitor | No | No | Yes | No |
| CYP2C19 Inhibitor | No | No | Yes | No |
| CYP2C9 Inhibitor | No | No | Yes | No |
| CYP2D6 Inhibitor | No | No | Yes | No |
| CYP3A4 Inhibitor | No | No | Yes | No |
Table 3: Comparison of Drug-Likeness and Medicinal Chemistry Friendliness
| Property | This compound | 5-Fluorouracil | Imatinib | Rosuvastatin |
| Lipinski Violations | 0 | 0 | 1 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
| Lead-likeness Violations | 0 | 0 | 2 | 2 |
| Synthetic Accessibility | 2.13 | 1.77 | 4.34 | 4.09 |
Experimental Workflows and Signaling Pathways
To provide a comprehensive resource, this section includes diagrams illustrating a typical ADMET screening workflow and a relevant signaling pathway where pyrimidine derivatives often play an inhibitory role.
ADMET Screening Workflow
The following diagram outlines a general workflow for the in silico and in vitro screening of ADMET properties for a novel drug candidate.
EGFR Signaling Pathway
Pyrimidine derivatives are frequently investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[1] The diagram below illustrates a simplified representation of this pathway, highlighting the point of inhibition by pyrimidine-based tyrosine kinase inhibitors (TKIs).
Experimental Protocols for Key ADMET Assays
This section provides detailed methodologies for standard in vitro assays to determine key ADMET parameters.
Caco-2 Permeability Assay for Intestinal Absorption
Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[2][3][4][5][6]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer.
-
The test compound is added to the apical (A) or basolateral (B) chamber (the donor chamber), while the corresponding receiver chamber is filled with fresh transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of depletion when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[7][8][9]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: The test compound is pre-incubated with HLMs in phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
-
hERG Patch-Clamp Assay for Cardiotoxicity
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes, a life-threatening cardiac arrhythmia.[10][11][12][13][14]
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp electrophysiology rig (manual or automated)
-
Extracellular and intracellular recording solutions
-
Test compound and a known hERG blocker (e.g., E-4031) as a positive control
Procedure:
-
Cell Preparation: hERG-expressing cells are cultured and prepared for patch-clamp recording.
-
Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. The concentration-response data is then fitted to a logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
Ames Test for Mutagenicity
Objective: To evaluate the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction (to simulate mammalian metabolism)
-
Minimal glucose agar plates
-
Top agar
-
Test compound, negative control (e.g., DMSO), and positive controls (known mutagens for each strain)
Procedure:
-
Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The bacterial strain, the test compound at various concentrations, and the S9 metabolic activation mix (or buffer for experiments without metabolic activation) are mixed in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically at least double) than the number of spontaneous revertant colonies on the negative control plates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Name to SMILES Converter [pompeu.neocities.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of imatinib for optimal drug repurposing from cancer to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personalized Dose of Adjuvant Imatinib in Patients with Gastrointestinal Stromal Tumors: Results from a Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Cyclohepta[d]pyrimidine and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a drug candidate. This guide provides a head-to-head comparison of the emerging 1H-Cyclohepta[d]pyrimidine scaffold against three well-established heterocyclic systems: pyrimidine, quinoline, and indole. This objective analysis, supported by available experimental data, aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.
Overview of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in precise spatial arrangements and engage in a variety of interactions with biological targets. More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design.[1]
-
This compound: This scaffold is a fused heterocyclic system comprising a pyrimidine ring and a seven-membered cycloheptane ring. While less explored than other scaffolds, its derivatives have shown promise in specific therapeutic areas, such as antiviral applications.[2] The larger, flexible seven-membered ring offers unique conformational possibilities that can be exploited for specific receptor binding.
-
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, the pyrimidine core is a fundamental building block in nature, found in nucleic acids (cytosine, thymine, and uracil).[3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]
-
Quinoline: This bicyclic heterocycle consists of a benzene ring fused to a pyridine ring. The quinoline scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects.[8][9][10][11][12]
-
Indole: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, indole is a prominent scaffold in many natural products and pharmaceuticals.[13] Its derivatives are known to modulate various biological pathways, leading to anticancer, anti-inflammatory, and antimicrobial activities.[13][14][15][16]
Comparative Biological Activities
The following tables summarize the reported biological activities of the four scaffolds, including quantitative data where available from preclinical studies. It is important to note that a direct comparison is often challenging due to variations in experimental conditions, cell lines, and microbial strains used across different studies.
Anticancer Activity
| Scaffold | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | HIV-1 Reverse Transcriptase (NNRTI) | Not Applicable | ~ low micromolar range | [2] |
| Pyrimidine | Dihydrofolate Reductase (DHFR), Thymidylate Synthetase (TSase) | Various | Varies widely | [3][4][17] |
| EGFR Kinase | A549, HCT-116 | 8.21 - 24.16 | [18] | |
| PIM-1 Kinase | MCF-7 | Not specified | [19] | |
| Quinoline | Topoisomerase I & II, Tubulin Polymerization | Various | Varies widely | [10] |
| EGFR Kinase | EGFR-mutant cell lines | 0.0075 (7.5 nM) | [20] | |
| Indole | Tubulin Polymerization, Protein Kinases | Various | Varies widely | [14] |
| EGFR Kinase | MCF-7, HepG2, HCT-116 | Varies | [21] |
Antimicrobial Activity
| Scaffold | Target/Mechanism | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Not extensively reported | - | - | |
| Pyrimidine | Dihydrofolate Reductase (DHFR) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Varies widely | [5][22] |
| Quinoline | DNA Gyrase, Topoisomerase IV | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [11] |
| Indole | Quorum Sensing Inhibition | P. aeruginosa | Inhibition at 250 µM | [23] |
| Bacterial cell division | S. aureus, E. coli | 5.9 - 53 | [24] |
Physicochemical Properties
The physicochemical properties of a scaffold are crucial for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While extensive comparative data is not available, some general characteristics can be noted.
| Scaffold | Key Physicochemical Features | Reference(s) |
| This compound | The fused seven-membered ring increases conformational flexibility and lipophilicity compared to a simple pyrimidine. | |
| Pyrimidine | Generally polar due to the two nitrogen atoms, which can act as hydrogen bond acceptors. Basicity is lower than pyridine. | [25][26] |
| Quinoline | Aromatic and relatively non-polar, though the nitrogen atom can participate in hydrogen bonding. It is a weak tertiary base. | [8] |
| Indole | The pyrrole part of the indole ring can act as a hydrogen bond donor. The overall molecule has a degree of lipophilicity. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these heterocyclic scaffolds are mediated through their interaction with various cellular signaling pathways.
EGFR Signaling Pathway in Cancer
Many pyrimidine and quinoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][18][20][21][27][28][29]
Bacterial Quorum Sensing
Indole and its derivatives can act as signaling molecules in bacteria, modulating processes like biofilm formation and virulence through the quorum sensing (QS) system.[23][24] This presents an attractive non-bactericidal approach to antimicrobial therapy.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of bioactive compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The choice of a heterocyclic scaffold is a pivotal step in drug discovery. While pyrimidine, quinoline, and indole are well-established scaffolds with a wealth of supporting data demonstrating their broad therapeutic potential, the this compound scaffold represents a less explored but potentially valuable addition to the medicinal chemist's toolkit. Its unique seven-membered ring offers opportunities for novel structure-activity relationships.
This guide highlights the diverse biological activities of these four scaffolds and provides a foundation for further investigation. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers. Future studies focusing on the direct, systematic comparison of this compound derivatives against established scaffolds under standardized conditions are warranted to fully elucidate their therapeutic potential and define their place in the landscape of drug discovery.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Indole-based novel small molecules for the modulation of bacterial signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Highly Active Modulators of Indole Signaling Alter Pathogenic Behaviors in Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medcraveonline.com [medcraveonline.com]
- 26. scialert.net [scialert.net]
- 27. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity Data of Pyrido[2,3-d]pyrimidine Derivatives, Analogs of 1H-Cyclohepta[d]pyrimidine
Disclaimer: Publicly available bioactivity data specifically for 1H-Cyclohepta[d]pyrimidine is limited. This guide provides a comparative analysis of structurally related pyrido[2,3-d]pyrimidine derivatives to illustrate the principles of bioactivity data reproducibility and highlight the impact of structural modifications on biological activity. The data presented here is for informational and educational purposes, demonstrating how such a guide can be structured for researchers, scientists, and drug development professionals.
The reproducibility of bioactivity data is a cornerstone of drug discovery and development, ensuring that findings are reliable and can be built upon by the scientific community. This guide delves into the bioactivity of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] By examining the bioactivity data of various analogs, we can understand the structure-activity relationships (SAR) and the factors that can influence experimental outcomes.
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity data for a series of pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase and two cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer). The data is extracted from a single study to minimize inter-laboratory variability and focus on the effects of chemical structure on activity.
| Compound ID | Modifications on Pyrido[2,3-d]pyrimidine Core | PIM-1 Kinase IC50 (nM)[4][5] | MCF-7 IC50 (µM)[4] | HepG2 IC50 (µM)[4] |
| 4 | Specific substitutions at positions 2, 4, and 7 | 11.4 | 0.57 | 1.13 |
| 6 | Varied substitutions at the same positions | 34.6 | - | - |
| 10 | Alternative substitutions | 17.2 | - | - |
| 11 | Different heterocyclic fusion | 21.4 | 1.31 | 0.99 |
| Staurosporine | (Reference Inhibitor) | 16.7 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.
This data highlights how minor changes to the core structure of the pyrido[2,3-d]pyrimidine scaffold can significantly impact its inhibitory activity against PIM-1 kinase and its cytotoxic effects on cancer cell lines. The variability in these values underscores the importance of consistent and well-documented experimental protocols to ensure that data is reproducible and comparable across different studies.
Experimental Protocols
To ensure the reproducibility of bioactivity data, it is crucial to follow standardized and detailed experimental protocols. Below is a representative methodology for a PIM-1 kinase inhibition assay, a common assay for this class of compounds.
PIM-1 Kinase Inhibitory Assay Protocol
This protocol is a generalized representation based on common practices in the field.
-
Materials and Reagents:
-
Recombinant human PIM-1 kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a specific peptide)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader for luminescence detection
-
-
Assay Procedure:
-
A solution of the PIM-1 kinase in assay buffer is added to the wells of a 384-well plate.
-
The test compounds are added to the wells at various concentrations. A known inhibitor, such as staurosporine, is used as a positive control, and DMSO is used as a negative control.
-
The plate is incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP to each well.
-
The reaction is allowed to proceed at room temperature for a set duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent signal.
-
The luminescence is read using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the positive and negative controls.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Signaling Pathway
Pyrido[2,3-d]pyrimidine derivatives often exert their effects by inhibiting kinases involved in cell signaling pathways. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a key target in cancer therapy.[6][7] The diagram below illustrates a simplified signaling pathway involving PIM-1.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Cyclohepta[d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds like 1H-Cyclohepta[d]pyrimidine, where specific disposal guidelines may not be readily available, a conservative and compliant approach is paramount. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous substance. This approach is informed by the hazard profile of structurally similar pyrimidine derivatives, such as 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine, which is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and harmful to aquatic life. Therefore, treating this compound with a high degree of caution is essential.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Identification
As the generator of the waste, you are responsible for its initial characterization.[1] Since the specific hazards of this compound are not documented, it must be managed as hazardous chemical waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. In some cases, analysis of the waste by a certified contractor may be required, though this is often a last resort due to the high cost.[3]
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. Based on the potential hazards, this should include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 3: Segregate the Waste
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[4]
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizers or acids.[5]
-
Collect waste this compound in a dedicated container.
Step 4: Select and Label the Waste Container
Proper containment and labeling are mandated by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[6]
-
Container Selection: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][7] The container must have a secure, leak-proof lid.[2]
-
Labeling: The moment waste is first added to the container, it must be labeled with a hazardous waste tag.[2] The label must be durable, clearly visible, and include the following information[7][8][9]:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas).[10]
-
Generator Information: Your name, department, and contact information.
-
Hazard Characteristics: Check the appropriate hazard pictograms. Based on similar compounds, this may include "Harmful," "Corrosive," and "Hazardous to the Aquatic Environment."
-
Step 5: Store the Waste Container Properly
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]
-
Ensure the container is kept closed at all times, except when adding waste.[2]
-
Store the container in a secondary containment unit (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[4]
-
Segregate the container from incompatible materials.[4]
Step 6: Arrange for Disposal
Hazardous waste must be disposed of through your institution's EHS department and a licensed hazardous waste contractor.[13]
-
Do not dispose of this compound down the sink or in the regular trash.[7]
-
Once the container is full or you are ready to have it removed, submit a chemical waste pickup request to your EHS office.[14][15]
-
Follow your institution's specific procedures for scheduling a waste pickup.
Summary of Disposal Information
The table below summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Treat as Hazardous Waste due to unknown hazard profile and known hazards of similar compounds. |
| Assumed Hazards | Harmful/Toxic, Corrosive (Skin/Eyes), Environmental Hazard (Aquatic). |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat. |
| Waste Segregation | Collect in a dedicated container. Do not mix with other waste streams. |
| Container Type | Securely sealed, leak-proof, and chemically compatible container (plastic preferred).[2][7] |
| Labeling Requirements | Must include "Hazardous Waste," full chemical name, accumulation start date, and generator information.[8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[4][11] |
| Disposal Method | Via institutional EHS department and a licensed hazardous waste disposal contractor. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cws.auburn.edu [cws.auburn.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. bes-corp.com [bes-corp.com]
- 8. Hazardous Waste Label Requirements - EPA/RCRA | BRADY [bradyid.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Lab Waste Disposal in South Carolina - Environmental Marketing Services [emsllcusa.com]
- 14. Laboratory Waste Pickup Request [resources.tamusa.edu]
- 15. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 1H-Cyclohepta[d]pyrimidine
This guide provides essential safety, operational, and disposal information for handling 1H-Cyclohepta[d]pyrimidine in a laboratory setting. The following procedures are based on general best practices for handling heterocyclic aromatic compounds and should be supplemented by a thorough, substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 | Protects eyes from chemical splashes, dust, and projectiles.[1][2][3] |
| Face Shield | ANSI Z87.1 | Provides additional protection for the face from splashes, especially when handling larger quantities.[2][3] | |
| Hand | Chemical-Resistant Gloves | Manufacturer's guidance | Protects hands from direct contact with the chemical. Nitrile gloves are a common choice for incidental contact.[1][2][3][4] |
| Body | Laboratory Coat | Fire-resistant | Protects skin and personal clothing from spills and splashes.[1][2][5] |
| Respiratory | Fume Hood | N/A | Primary engineering control to minimize inhalation of vapors or dust. |
| Respirator | NIOSH-approved | Required if working outside of a fume hood or if there is a risk of generating aerosols.[2][4] | |
| Foot | Closed-toe Shoes | N/A | Protects feet from spills and dropped objects.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount for safety and experimental integrity.
1. Preparation and Pre-Handling Check:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an appropriate and functional eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Always wear the minimum required PPE: a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Conduct all weighing and transfers of this compound within a fume hood to prevent inhalation of any dust or vapors.
-
Use a spatula or other appropriate tools for transferring solids to avoid direct contact.
-
Keep containers of the compound sealed when not in use.
3. Post-Handling and Decontamination:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment that came into contact with the compound.
-
Remove gloves and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use clearly labeled, sealed, and compatible waste containers.
2. Disposal Methods:
-
Contaminated Solids: Collect in a designated, sealed waste container. This includes contaminated gloves, weighing paper, and paper towels.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not dispose of down the drain or in general trash.
-
Licensed Waste Management: All chemical waste must be disposed of through a licensed hazardous waste management company.[7] High-temperature incineration is a common and effective method for the destruction of organic compounds.[8][9]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Standard workflow for handling this compound.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. iris.who.int [iris.who.int]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
